Tetromycin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H46O5 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
(1S,3R,6R,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |
Clé InChI |
DACFQDZSKBTCCU-USYHAZDKSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](C(=CCCC(=C[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
SMILES canonique |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Origine du produit |
United States |
Foundational & Exploratory
Tetromycin B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B, a polyether antibiotic featuring a unique tetronic acid moiety, represents a class of natural products with significant potential in combating drug-resistant pathogens. First discovered in the late 1970s, recent investigations have renewed interest in its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural source, the bacterium Streptomyces.
Discovery of this compound
Tetromycin was first reported in 1979 by Keller-Juslén and her colleagues.[1] The antibiotic was isolated from a novel species of Streptomyces and was identified as a polycyclic ionophore polyether.[1] The initial studies established its molecular formula as C34H50O8 and noted its efficacy against Gram-positive bacteria.[1] More recently, in 2023, a "rediscovery" of Tetronomycin (of which this compound is a component) from a newly isolated soil bacterium, Streptomyces sp. K20-0247, has provided a modern and detailed analysis of its production and biological activity, highlighting its potential as a broad-spectrum antibiotic.[2][3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C34H46O5 | Santa Cruz Biotechnology |
| Molecular Weight | 534.7 g/mol | Santa Cruz Biotechnology |
| CAS Number | 180027-84-3 | Santa Cruz Biotechnology |
| Appearance | Light-yellow oil | [2] |
Experimental Protocols
The following sections detail the methodologies for the cultivation of the producing Streptomyces strain and the subsequent isolation and purification of this compound, based on the protocols described in the 2023 study by Kimishima et al.
Fermentation of Streptomyces sp. K20-0247
Objective: To cultivate Streptomyces sp. K20-0247 for the production of this compound.
Materials:
-
Streptomyces sp. K20-0247 strain
-
Seed Medium: 2% glucose, 2% soluble starch, 1% yeast extract, 1% corn steep liquor, 0.2% CaCO3 (pH 7.0)
-
Production Medium: 4% soluble starch, 2% Pharmamedia, 0.5% yeast extract, 0.2% CaCO3 (pH 7.0)
-
500 mL Erlenmeyer flasks
-
Rotary shaker
Procedure:
-
A loopful of Streptomyces sp. K20-0247 from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed medium.
-
The seed culture is incubated at 28°C for 2 days on a rotary shaker at 200 rpm.
-
A 2 mL aliquot of the seed culture is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the production medium.
-
The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth of Streptomyces sp. K20-0247.
Materials:
-
Fermentation broth of Streptomyces sp. K20-0247
-
Diaion HP-20 resin
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Silica gel
-
n-Hexane
-
Acetone
-
ODS (Octadecylsilane) column
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
The culture broth (10 L) is centrifuged to separate the mycelium and supernatant.
-
The supernatant is applied to a Diaion HP-20 column. The column is washed with water and then eluted with methanol.
-
The mycelium is extracted with methanol, and the extract is concentrated.
-
The concentrated mycelial extract is partitioned between ethyl acetate and water.
-
The ethyl acetate layer is concentrated to yield a crude extract.
-
The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane/acetone.
-
The fractions containing this compound are further purified by ODS column chromatography with a gradient of acetonitrile in water.
-
Final purification is achieved by preparative HPLC to yield pure this compound.
Biological Activity
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentrations (MICs) of Tetronomycin against various bacterial strains as reported by Kimishima et al. (2023).
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus FDA 209P | 0.25 |
| Staphylococcus aureus Smith | 0.25 |
| Methicillin-resistant S. aureus (MRSA) 8 | 0.25 |
| Vancomycin-intermediate S. aureus (VISA) Mu50 | 0.5 |
| Bacillus subtilis PCI 219 | 0.125 |
| Micrococcus luteus PCI 1001 | 0.063 |
| Enterococcus faecalis NBRC 100480 | 1 |
| Vancomycin-resistant Enterococcus faecium (VRE) 12-1 | 1 |
Workflow and Diagrams
The following diagrams illustrate the key processes in the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This compound, a structurally unique polyether antibiotic from Streptomyces, exhibits potent activity against clinically relevant Gram-positive bacteria, including resistant strains. The detailed protocols for its fermentation and isolation provided in this guide offer a foundation for researchers to further explore its therapeutic potential. The "rediscovery" of this compound underscores the vast and still largely untapped reservoir of novel bioactive molecules within the genus Streptomyces. Further investigation into its mechanism of action and biosynthetic pathway will be crucial for its development as a potential therapeutic agent.
References
An In-depth Technical Guide on the Core Mechanism of Action of Tetromycin B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed scientific literature exclusively defining the antibacterial mechanism of action of Tetromycin B against Methicillin-Resistant Staphylococcus aureus (MRSA) is notably scarce. This guide synthesizes the available information on this compound, including its known biochemical activities and the established mechanisms of related tetronic acid antibiotics, to provide a comprehensive overview and suggest avenues for future research.
Introduction to this compound
This compound is a natural product belonging to the tetronic acid class of antibiotics. It has garnered interest due to its reported efficacy against MRSA, a significant challenge in clinical practice due to its resistance to multiple antibiotics. Structurally, this compound is distinct from the well-known tetracycline antibiotics, and therefore, its mechanism of action is not expected to be the same. The limited but significant findings suggest a mode of action that is different from conventional protein or cell wall synthesis inhibitors.
A key piece of evidence in the literature points towards a specific biochemical activity of this compound. A study by Pimentel-Elardo et al. (2011) identified this compound as an inhibitor of several cysteine proteases.[1][2] This finding provides a concrete starting point for understanding its biological effects, although its direct role in antibacterial activity against MRSA remains to be fully elucidated.
Confirmed Biochemical Activity: Cysteine Protease Inhibition
The most definitive data on the mechanism of action of this compound comes from its characterization as a cysteine protease inhibitor.
Quantitative Data on Protease Inhibition
The inhibitory activity of this compound has been quantified against several parasitic and mammalian cysteine proteases, as detailed in the table below.
| Target Protease | Ki (μM) | Protease Family | Organism/Cell Line | Reference |
| Rhodesain | 0.62 | Papain-like (C1) | Trypanosoma brucei rhodesiense | [1] |
| Falcipain-2 | 1.42 | Papain-like (C1) | Plasmodium falciparum | [1] |
| Cathepsin L | 32.5 | Papain-like (C1) | Human | [1] |
| Cathepsin B | 1.59 | Papain-like (C1) | Human | [1] |
Ki represents the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition.
Relevance to Antibacterial Activity against S. aureus
Staphylococcus aureus is known to secrete several proteases that are critical for its virulence, including cysteine proteases known as staphopains (e.g., Staphopain A and Staphopain B).[3][4][5][6] These proteases play roles in nutrient acquisition, evasion of the host immune system, and tissue destruction.[5][7]
Given that this compound is a potent inhibitor of other cysteine proteases, it is plausible that its antibacterial mechanism against MRSA involves the inhibition of one or more staphopains. This would represent a novel antibacterial strategy, targeting virulence factors rather than essential cellular processes like replication or cell wall synthesis.
A proposed mechanism is that by inhibiting staphopains, this compound prevents S. aureus from breaking down host tissues for nutrients and evading host immune defenses, thereby rendering the bacteria more susceptible to clearance by the immune system.
Below is a diagram illustrating the principle of cysteine protease inhibition.
Caption: A diagram illustrating the inhibition of a cysteine protease by this compound.
Other Potential Mechanisms of Action for Tetronic Acid Antibiotics
While cysteine protease inhibition is a documented activity of this compound, other members of the tetronic acid family exhibit different mechanisms of action. These remain possibilities for this compound's antibacterial effect, potentially acting in concert with or independently of protease inhibition.
-
Fatty Acid Synthesis Inhibition: Some thiotetronic acids are known to inhibit bacterial fatty acid synthesis (FASII), a pathway that is essential for bacterial membrane formation and is distinct from the mammalian FAS I system.
-
Michael Acceptor Reactivity: The α,β-unsaturated carbonyl moiety present in some tetronic acids can act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins, leading to covalent modification and inactivation of essential enzymes.
-
Metal Chelation: The β-dicarbonyl system in the tetronic acid ring can chelate metal ions that are essential cofactors for various bacterial enzymes.
Experimental Protocols
Due to the lack of specific studies on the antibacterial mechanism of this compound, no detailed protocols from published research on this compound can be provided. However, a general protocol for assessing its potential activity as a cysteine protease inhibitor is outlined below.
General Protocol for Cysteine Protease Inhibition Assay
This protocol is a generalized fluorescence-based assay to determine the inhibitory activity of a compound against a specific cysteine protease (e.g., Staphopain A or B).
Materials:
-
Purified cysteine protease (e.g., recombinant Staphopain A).
-
Fluorogenic peptide substrate specific for the protease.
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8, containing DTT and EDTA).
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer. The final concentration should be determined empirically to give a linear rate of substrate cleavage over the assay period.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing.
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the enzyme working solution.
-
Add an equal volume of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for binding.
-
-
Initiation of Reaction: Add a fixed volume of the fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Proposed Workflow for Elucidating the Antibacterial Mechanism of this compound
For researchers aiming to investigate the antibacterial mechanism of this compound, the following workflow is proposed.
References
- 1. New tetromycin derivatives with anti-trypanosomal and protease inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Staphopain A (Staphylococcus aureus) - Wikipedia [en.wikipedia.org]
- 4. Substrate specificity of Staphylococcus aureus cysteine proteases--Staphopains A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases [frontiersin.org]
- 6. Variation in Extracellular Protease Production among Clinical Isolates of Staphylococcus aureus Due to Different Levels of Expression of the Protease Repressor sarA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Staphylococcus aureus employs the cysteine protease staphopain A to induce host cell death in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Tetromycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro activity of Tetromycin B, a tetronic acid-based antibiotic. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. This document details the compound's inhibitory effects on various enzymes and parasites, its antibacterial spectrum, and the experimental methodologies employed in these assessments.
Data Summary
The in vitro bioactivity of this compound has been evaluated against a panel of cysteine proteases and the parasite Trypanosoma brucei. Furthermore, its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been reported. The following tables summarize the available quantitative data.
Table 1: Cysteine Protease and Anti-Trypanosomal Activity of this compound
| Target | Parameter | Value (µM) | Reference |
| Rhodesain | K_i | 0.62 | [1] |
| Falcipain-2 | K_i | 1.42 | [1] |
| Cathepsin L | K_i | 32.5 | [1] |
| Cathepsin B | K_i | 1.59 | [1] |
| Trypanosoma brucei | IC_50 | 30.87 | [1] |
| HEK293T cells (cytotoxicity) | IC_50 | 71.77 | |
| J774.1 macrophages (cytotoxicity) | IC_50 | 20.2 |
Table 2: Antibacterial Spectrum of this compound
| Bacterial Type | Specific Strains | Activity | Reference |
| Gram-positive bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | Pronounced activity | |
| Gram-positive bacteria | General | Active | [2] |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial strains were not available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies used to ascertain the in vitro activity of this compound.
Protease Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory constant (K_i) of this compound against cysteine proteases.
-
Enzyme Activation: The target cysteine proteases (rhodesain, falcipain-2, cathepsin L, and cathepsin B) are activated in an appropriate buffer (e.g., sodium acetate with DTT) at a specific pH for a predetermined time at room temperature.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made to achieve a range of desired concentrations.
-
Assay Procedure:
-
The activated enzyme is incubated with varying concentrations of this compound for a set period to allow for inhibitor binding.
-
A fluorogenic substrate specific to the enzyme (e.g., a peptide-AMC substrate) is added to the enzyme-inhibitor mixture.
-
The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The initial velocities of the enzymatic reaction at different inhibitor concentrations are calculated. The inhibitory constant (K_i) is then determined by fitting the data to the appropriate model for time-dependent inhibition.
Anti-Trypanosomal Activity Assay
This protocol describes the method used to evaluate the half-maximal inhibitory concentration (IC_50) of this compound against Trypanosoma brucei.
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9 medium) supplemented with serum and antibiotics at 37°C in a 5% CO_2 atmosphere.
-
Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution. This is then serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
A suspension of T. brucei at a defined density is seeded into the wells of a 96-well microtiter plate.
-
The serially diluted this compound is added to the wells. A positive control (a known trypanocidal drug) and a negative control (solvent only) are included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Viability Assessment: A viability reagent (e.g., resazurin) is added to each well, and the plates are incubated for a further period. The fluorescence or absorbance is then measured using a plate reader.
-
Data Analysis: The percentage of viable parasites is calculated relative to the negative control. The IC_50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (General Protocol)
While specific MIC data for this compound is not available, the following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacteria, such as MRSA.
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a broth medium, which is incubated until it reaches a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Antibiotic Preparation: A stock solution of this compound is prepared and serially diluted in broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate containing the antibiotic dilutions, resulting in a final, lower bacterial concentration.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualizations
The following diagrams illustrate key aspects of the in vitro evaluation of this compound.
Experimental workflow for in vitro activity assessment.
Logical relationships of this compound's in vitro activities.
Hypothetical signaling pathway affected by protease inhibition.
References
Unveiling the Source of Tetromycin B: A Technical Guide to the Producing Organism
For Immediate Release
A comprehensive technical guide has been developed to detail the identification of the organism responsible for producing Tetromycin B, an unusual tetronic acid-structured antibiotic with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, providing in-depth methodologies and data related to this promising antibiotic.
The Producing Microorganism: A Member of the Streptomyces Genus
Initial investigations and a review of existing patent literature strongly indicate that this compound is part of a complex of related compounds, the Tetromycins, produced by a strain of the bacterial genus Streptomyces. Specifically, the patent for Tetromycins C1, C2, C3, C4, and C5 identifies the producing organism as Streptomyces sp. MK67-CF9 , with the designation FERM P-14609. While direct literature explicitly naming the producer of this compound is scarce, the shared structural class suggests that Streptomyces sp. MK67-CF9 or a very closely related strain is the source of this antibiotic.
The genus Streptomyces is a well-known and prolific source of a wide array of secondary metabolites, including a majority of the clinically relevant antibiotics discovered to date.[1][2][3] These Gram-positive, filamentous bacteria are predominantly found in soil and are recognized for their complex life cycle and metabolic capabilities.[2][3]
Data Presentation: Key Characteristics and Production Parameters
To facilitate comparative analysis, the following tables summarize essential data points related to the cultivation of Streptomyces for antibiotic production and the properties of tetracycline-class antibiotics.
| Table 1: General Cultivation Parameters for Streptomyces sp. | |
| Parameter | Typical Range/Condition |
| Temperature | 25-30°C |
| pH | 6.0-8.0 |
| Aeration | Submerged aerobic fermentation |
| Carbon Sources | Glucose, Starch, Glycerol |
| Nitrogen Sources | Yeast Extract, Peptone, Soybean Meal |
| Incubation Time | 7-14 days |
| Table 2: Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₃₄H₄₆O₅[4] |
| Molecular Weight | 534.7 g/mol [4] |
| Structure Class | Tetronic Acid |
| Biological Activity | Efficacy against MRSA[4] |
Experimental Protocols: A Guide to Isolation and Identification
The following section outlines detailed methodologies for the key experiments involved in the isolation, cultivation, and characterization of the this compound-producing organism and the antibiotic itself.
Protocol 1: Isolation of Streptomyces from Soil Samples
-
Sample Collection: Collect soil samples from diverse ecological niches.
-
Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria and fungi.
-
Serial Dilution: Suspend 1 g of dried soil in 9 mL of sterile saline solution (0.85% NaCl) and perform a series of tenfold dilutions (10⁻¹ to 10⁻⁶).
-
Plating: Spread 0.1 mL of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents (e.g., nystatin) to inhibit fungal growth.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Observe the plates for characteristic Streptomyces colonies, which are typically small, chalky, and have a dry, powdery appearance.
-
Pure Culture Isolation: Subculture individual colonies onto fresh SCA plates to obtain pure isolates.
Protocol 2: Cultivation for Antibiotic Production
-
Inoculum Preparation: Inoculate a loopful of a pure Streptomyces isolate into a seed medium (e.g., Tryptic Soy Broth) and incubate at 28°C on a rotary shaker for 48-72 hours.
-
Production Fermentation: Transfer the seed culture (5-10% v/v) into a production medium designed to enhance secondary metabolite production. A typical medium might contain starch, yeast extract, and peptone.
-
Incubation: Incubate the production culture at 28°C for 7-10 days with vigorous shaking to ensure adequate aeration.[5]
Protocol 3: Extraction and Purification of this compound
-
Broth Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of the antibiotic.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Protocol 4: Characterization of the Producing Organism
-
Morphological Characterization: Observe the colony morphology on different agar media and examine the microscopic features, such as the structure of spore chains, using slide culture techniques.
-
Biochemical Characterization: Perform a series of biochemical tests to determine the physiological and metabolic characteristics of the isolate.
-
Molecular Identification (16S rRNA Gene Sequencing):
-
Extract genomic DNA from the pure culture.
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).
-
Sequence the PCR product.
-
Compare the resulting sequence with databases such as GenBank (using BLAST) to determine the phylogenetic relationship of the isolate.
-
Visualizing Key Processes
To further elucidate the experimental workflows and conceptual relationships, the following diagrams are provided.
Caption: Workflow for isolation and production of this compound.
Caption: Workflow for the characterization of the producing organism.
Biosynthetic Pathway Considerations
The biosynthesis of tetracycline antibiotics is a complex process involving a type II polyketide synthase (PKS) system.[6] The pathway begins with a starter unit, typically malonamyl-CoA, followed by the iterative addition of malonyl-CoA extender units to form a poly-β-ketone backbone.[6] This backbone then undergoes a series of cyclization, aromatization, and tailoring reactions, including hydroxylations, methylations, and aminations, to yield the final tetracycline structure. While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the public domain, it is expected to follow this general polyketide synthesis logic.
Caption: Generalized biosynthetic pathway for tetracycline antibiotics.
This technical guide provides a foundational understanding of the organism responsible for producing this compound and the experimental approaches required for its study. Further research into the specific genetics and enzymology of the this compound biosynthetic pathway in Streptomyces sp. MK67-CF9 will be crucial for the future development and optimization of this promising antibiotic.
References
- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. unido.org [unido.org]
- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Potential of Tetromycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B, a member of the tetronic acid class of antibiotics, has been identified as a compound with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Unlike the well-documented tetracycline antibiotics, this compound belongs to a distinct chemical group characterized by a tetronic acid moiety. This technical guide aims to synthesize the available information on the early studies of this compound's antibacterial spectrum, acknowledging the limited publicly accessible data for this specific compound. This document will, therefore, also draw upon the broader understanding of tetronic acid antibiotics to provide context for its potential mechanisms and antibacterial profile.
The Antibacterial Spectrum of Tetronic Acid Antibiotics
Early research into tetronic acid derivatives has revealed a promising range of antibacterial activity, primarily against Gram-positive bacteria. While specific quantitative data for this compound remains elusive in readily available literature, studies on related compounds provide insight into the potential spectrum of this antibiotic class.
Table 1: Antibacterial Activity of Select Tetronic Acid Antibiotics
| Compound | Target Organism(s) | Reported Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Agglomerin A | Clostridium difficile, Bacteroides fragilis, Streptococcus constellatus | 3.13 |
| Eubacterium limosum, Bifidobacterium longum, Fusobacterium nucleatum | 6.25 | |
| Tetronomycin | Gram-positive bacteria | < 0.3 |
| Kijanimicin | Propionibacterium acnes | 0.86 |
| Bacillus subtilis | < 0.13 | |
| Maklamicin | Gram-positive bacteria | 0.2–13 |
| Abyssomycin C | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 13 |
Note: This table is a compilation of data for various tetronic acid antibiotics to illustrate the general antibacterial spectrum of the class, due to the absence of specific early study data for this compound.
Experimental Methodologies for Antibacterial Spectrum Analysis
The determination of the antibacterial spectrum and potency of a novel antibiotic like this compound typically involves standardized in vitro susceptibility testing methods. The following protocols are fundamental to establishing the Minimum Inhibitory Concentration (MIC) of a compound against a panel of clinically relevant bacteria.
Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter [CFU/mL]).
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
Agar dilution is another common method for MIC determination.
-
Preparation of Antibiotic-Containing Agar: Serial dilutions of this compound are incorporated into molten Mueller-Hinton Agar, which is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial strains are prepared to a standardized concentration as in the broth microdilution method.
-
Inoculation and Incubation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates. The plates are then incubated.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Visualizing the Workflow and Potential Mechanism
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Postulated Mechanism of Action of Tetronic Acid Antibiotics
The precise mechanism of action for this compound is not definitively established in publicly available literature. However, tetronic acid antibiotics are known to interfere with essential bacterial processes. One of the proposed mechanisms involves the inhibition of bacterial fatty acid synthesis (FASII), a critical pathway for building bacterial cell membranes.
While early indications suggest this compound is a promising antibacterial agent, particularly against challenging pathogens like MRSA, a comprehensive understanding of its full antibacterial spectrum and mechanism of action requires further publicly available research. The methodologies outlined in this guide represent the standard approach for such investigations. As research progresses, a more detailed profile of this compound will undoubtedly emerge, clarifying its potential role in the landscape of antimicrobial therapeutics. Researchers are encouraged to consult primary research articles for specific details on experimental conditions and results as they become available.
An In-depth Technical Guide to the Solubility and Stability of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Tetromycin B, a tetronic acid-based antibiotic. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also outlines detailed experimental protocols for determining these critical parameters. These methodologies are based on established standards for the analysis of natural product antibiotics and are intended to guide researchers in generating robust and reliable data for drug development and application.
Overview of this compound
This compound is a specialized antibiotic known for its unusual tetronic acid structure and efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] Unlike common tetracyclines that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, this compound also functions as a cysteine protease inhibitor.[2][3][4][5][6] This dual activity makes it a compound of significant interest in the development of new antimicrobial agents.
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively documented in the available literature. However, qualitative descriptions and data from suppliers provide a foundational understanding.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Data sourced from Cayman Chemical product information.[2] |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
To generate quantitative solubility data, particularly in aqueous media relevant to physiological conditions, the shake-flask method is recommended. This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[7]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values at a physiologically relevant temperature.
Materials:
-
This compound (solid form)
-
pH Buffers:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
Shaking incubator or water bath with orbital shaker, maintained at 37 ± 1°C
-
Centrifuge
-
Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantification
-
Syringe filters (e.g., 0.45 µm)
Methodology:
-
Preparation: Add an excess amount of solid this compound to flasks containing a known volume (e.g., 50 mL) of each pH buffer. The excess solid should be sufficient to ensure that a saturated solution is achieved and that solid material remains at the end of the experiment.
-
Equilibration: Place the flasks in a shaking incubator set at 37 ± 1°C and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 48 hours) to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium.
-
Sample Collection: At designated time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each flask.
-
Sample Processing: Immediately centrifuge the aliquot to separate the undissolved solid. Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: The solubility is determined when consecutive measurements show a plateau. The final concentration is reported in mg/mL or µg/mL.
The following diagram illustrates the experimental workflow for this protocol.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is critical for determining its shelf-life, storage conditions, and degradation pathways.
Known Stability Data
Experimental Protocol for Stability Testing in Solution
This protocol is designed to assess the chemical stability of this compound in solution under accelerated and long-term storage conditions. It incorporates general principles from stability testing guidelines for natural products and antibiotics.[10][11][12][13]
Objective: To evaluate the degradation of this compound in solution over time when exposed to different temperature, humidity, and light conditions.
Materials:
-
Stock solution of this compound of known concentration in a relevant solvent (e.g., DMSO, ethanol)
-
Aqueous buffers (pH 4, 7, and 9)
-
Environmental chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber
-
Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the selected buffers and package them in appropriate containers (e.g., amber vials to protect from light).
-
Storage Conditions:
-
Long-Term: Store samples at 25°C/60% RH.
-
Accelerated: Store samples at 40°C/75% RH.
-
Refrigerated: Store samples at 4°C.[11]
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months for long-term; 1, 2, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant change is often defined as a 5-10% loss of the initial concentration.
The logical relationship for assessing stability is depicted in the diagram below.
Potential Degradation and Mechanism of Action
While specific degradation pathways for this compound have not been published, studies on tetracycline antibiotics indicate potential degradation mechanisms such as demethylation, open-loop reactions, and loss of hydroxyl groups.[14][15] Further investigation using techniques like HPLC-MS would be required to identify and characterize the degradation products of this compound.[8]
The primary mechanism of action for tetracycline antibiotics involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents aminoacyl-tRNA from associating with the ribosome.[5][6]
The diagram below illustrates this generalized mechanism.
It is important to note that this compound is also a cysteine protease inhibitor, suggesting a mechanism of action that may be distinct from or complementary to the one depicted above.[2] Further research is needed to fully elucidate its biological pathways.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 11. research.wur.nl [research.wur.nl]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Photocatalytic degradation of tetracycline antibiotic over a flower-like S-doped BiOBr: Performance, mechanism insight and toxicity assessment [frontiersin.org]
- 15. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin B: A Technical Guide to a Novel Tetracycline-like Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a novel tetracycline-like compound belonging to the tetronic acid class of antibiotics. Isolated from the marine actinomycete Streptomyces axinellae, this natural product has garnered attention for its potential therapeutic applications, including its purported efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and the experimental methodologies used for its characterization. While initial commercial reports highlighted its anti-MRSA potential, this guide focuses on the peer-reviewed data, which primarily details its anti-trypanosomal and cysteine protease inhibitory activities.
Introduction
The rise of antibiotic-resistant bacteria, such as MRSA, presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Natural products, particularly from underexplored environments like marine ecosystems, remain a promising source of new therapeutic leads. This compound, a structurally distinct polyketide, has emerged from this discovery pipeline. This document serves as a technical resource for researchers, compiling the currently available scientific knowledge on this compound to facilitate further investigation and drug development efforts.
Chemical Properties
This compound is characterized by its unusual tetronic acid scaffold, which distinguishes it from classical tetracycline antibiotics.
| Property | Value | Source |
| Chemical Formula | C₃₄H₄₆O₅ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 534.7 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 180027-84-3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light tan solid | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Moderately soluble in water. | --INVALID-LINK-- |
| Source | Isolated from Streptomyces axinellae Pol001T, cultivated from the Mediterranean sponge Axinella polypoides.[1] | --INVALID-LINK-- |
Biological Activity
The biological activities of this compound have been primarily investigated in the context of its anti-trypanosomal and protease inhibitory effects. While commercial vendors report activity against MRSA, peer-reviewed studies providing quantitative data on this aspect are not currently available.
Anti-trypanosomal and Cytotoxic Activity
This compound has demonstrated activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.
Table 1: In Vitro Anti-trypanosomal and Cytotoxic Activity of this compound (IC₅₀, µM) [1]
| Activity | IC₅₀ (µM) |
| Anti-Trypanosomal (T. brucei) | 30.87 |
| Cytotoxicity (HEK293T kidney cells) | 71.77 |
| Cytotoxicity (J774.1 macrophages) | 20.2 |
Cysteine Protease Inhibition
This compound exhibits inhibitory activity against several cysteine proteases, which are crucial for the survival and pathogenesis of various organisms.
Table 2: Cysteine Protease Inhibitory Activity of this compound (Kᵢ, µM) [1]
| Enzyme | Kᵢ (µM) |
| Rhodesain | 0.62 |
| Falcipain-2 | 1.42 |
| Cathepsin L | 32.5 |
| Cathepsin B | 1.59 |
Experimental Protocols
The following methodologies are based on the research published by Pimentel-Elardo et al. (2011) in Marine Drugs.[1]
Isolation and Purification of this compound
-
Cultivation: Streptomyces axinellae Pol001T was cultivated from the Mediterranean sponge Axinella polypoides.
-
Extraction: The culture broth was extracted with ethyl acetate.
-
Chromatography: The crude extract was subjected to column chromatography on silica gel, followed by preparative HPLC to yield pure this compound.
Anti-trypanosomal Activity Assay
-
Organism: Trypanosoma brucei bloodstream forms were used.
-
Methodology: Parasites were cultured in 96-well plates in the presence of varying concentrations of this compound.
-
Endpoint: After a 72-hour incubation period, parasite viability was assessed using a resazurin-based assay. The IC₅₀ value was calculated from the dose-response curve.
Cytotoxicity Assay
-
Cell Lines: Human Embryonic Kidney (HEK) 293T cells and J774.1 murine macrophages were used.
-
Methodology: Cells were seeded in 96-well plates and treated with different concentrations of this compound.
-
Endpoint: Cell viability was determined after 72 hours of incubation using a standard MTT or resazurin assay. IC₅₀ values were determined from the resulting data.
Cysteine Protease Inhibition Assay
-
Enzymes: Recombinant rhodesain, falcipain-2, human cathepsin L, and human cathepsin B were used.
-
Methodology: Enzyme activity was measured using a fluorogenic substrate in the presence and absence of this compound.
-
Endpoint: The inhibition constant (Kᵢ) was determined by monitoring the rate of substrate cleavage over time at different inhibitor concentrations.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms of this compound are not fully elucidated. However, based on its structural relatives and observed activities, several hypotheses can be formulated.
Cysteine Protease Inhibition
The demonstrated inhibition of cysteine proteases like rhodesain and falcipain-2 suggests a potential mechanism for its anti-trypanosomal activity.[1] These proteases are essential for parasite survival, playing roles in nutrient acquisition and immune evasion.
Caption: Inhibition of essential cysteine proteases by this compound.
Potential Antibacterial Mechanism (Hypothetical)
While direct evidence is lacking for this compound, tetracycline-class antibiotics generally exert their antibacterial effect by inhibiting protein synthesis. They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
Caption: Hypothetical mechanism of protein synthesis inhibition.
Related Compound Signaling Pathways
Studies on compounds structurally related to this compound, such as Tetrocarcin A, suggest potential interactions with key cellular signaling pathways. Tetrocarcin A has been shown to target the PI3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation. Another related compound, Versipelostatin, inhibits the unfolded protein response (UPR), a cellular stress response pathway. Further research is needed to determine if this compound shares these mechanisms.
Caption: Signaling pathways modulated by compounds related to this compound.
Future Directions
The existing body of peer-reviewed literature provides a solid foundation for the further investigation of this compound as a potential therapeutic agent. Key areas for future research include:
-
Antibacterial Activity: A systematic evaluation of this compound's activity against a panel of clinically relevant bacteria, including MRSA, is crucial. Determination of Minimum Inhibitory Concentrations (MICs) and elucidation of its antibacterial mechanism of action are high priorities.
-
Mechanism of Action Studies: Further studies are needed to confirm the role of cysteine protease inhibition in its anti-trypanosomal activity and to explore other potential molecular targets.
-
Signaling Pathway Analysis: Investigating the effects of this compound on pathways such as PI3-kinase/Akt and the unfolded protein response will provide a deeper understanding of its cellular effects.
-
Synthesis and Analogue Development: The total synthesis of this compound would enable the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising natural product with demonstrated anti-trypanosomal and cysteine protease inhibitory activities. While its potential as an anti-MRSA agent is noted in commercial literature, this claim requires validation through rigorous scientific investigation. This technical guide summarizes the current, peer-reviewed understanding of this compound, providing a valuable resource for the scientific community to guide future research and development efforts in the pursuit of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Tetromycin B from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B, a member of the tetracycline family of antibiotics, is a polyketide natural product with significant biological activity. Efficient extraction and purification of this compound from fermentation broth are critical steps for research, development, and potential clinical applications. In the absence of a widely published, standardized protocol specifically for this compound, this document provides a detailed methodology extrapolated from established techniques for the extraction of tetracyclines. The protocols herein are designed to be a robust starting point for developing a specific and optimized workflow for this compound.
Tetracyclines are amphoteric compounds, possessing multiple ionizable functional groups, which dictate their solubility and partitioning behavior at different pH values. The stability of the tetracycline molecule is also pH-dependent; they are more stable in acidic solutions than in alkaline ones[1]. The general strategy for extraction involves separation of the biomass, followed by either liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination thereof, to isolate the target compound from the aqueous fermentation supernatant.
Physicochemical Properties of Tetracyclines
Understanding the physicochemical properties of tetracyclines is fundamental to designing an effective extraction protocol. Key parameters for tetracycline, which are expected to be similar for this compound, are summarized below.
| Property | Value | Reference |
| Molecular Weight | 444.44 g/mol | [2] |
| pKa values | 3.3, 7.7, 9.7 | [3][4] |
| Water Solubility | Very slightly soluble | [5] |
| Organic Solvent Solubility | The solubility of tetracycline hydrochloride decreases in the order of methanol, ethanol, 1-propanol, 1-butanol, acetone, and acetonitrile.[6][7] | [6][7] |
| Stability | More stable in acidic solutions than in alkaline solutions.[1] | [1] |
Experimental Protocols
This section outlines two primary protocols for the extraction of this compound from fermentation broth: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a classical approach for the separation of compounds based on their differential solubility in two immiscible liquid phases.
1. Pre-treatment of Fermentation Broth:
-
Centrifuge the fermentation broth at 4,000 x g for 20 minutes to separate the mycelia and other solid components.
-
Decant and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
2. pH Adjustment:
-
Adjust the pH of the clarified supernatant to a range of 3.0-5.0 using 1M HCl. This acidic pH range ensures the stability of the tetracycline molecule and enhances its partitioning into the organic solvent.[8]
3. Liquid-Liquid Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of a suitable water-immiscible organic solvent such as ethyl acetate or n-butanol.[9]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the phases to separate completely.
-
Collect the organic phase (top layer).
-
Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.
-
Pool the organic extracts.
4. Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for further analysis or purification.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a highly efficient technique for sample clean-up and concentration, offering high recovery rates.[8]
1. Pre-treatment of Fermentation Broth:
-
Follow the same pre-treatment steps as in the LLE protocol (centrifugation and filtration).
2. pH Adjustment and Chelating Agent Addition:
-
Adjust the pH of the clarified supernatant to approximately 3.0 with 1M HCl.[8]
-
To improve the extraction of tetracyclines, which can chelate with metal ions, consider the addition of a chelating agent like EDTA to the sample.
3. SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge, such as an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge, which has shown good recovery for tetracyclines.[8]
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (adjusted to pH 3.0) through the cartridge.
4. Sample Loading:
-
Load the pre-treated and pH-adjusted fermentation supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
5. Washing:
-
Wash the cartridge with 5-10 mL of deionized water (pH 3.0) to remove any unretained impurities.
6. Elution:
-
Elute the bound this compound from the cartridge using a small volume (e.g., 5-10 mL) of an appropriate organic solvent or solvent mixture, such as methanol or a mixture of acetone and methanol.[8]
7. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a suitable solvent for analysis.
Data Presentation
The following tables summarize quantitative data for tetracycline extraction from various studies, which can serve as a baseline for optimizing this compound extraction.
Table 1: Liquid-Liquid Extraction Efficiency of Tetracycline
| Solvent System | pH | Extraction Efficiency (%) | Reference |
| Polyethylene glycol / Cholinium-based salts (ATPS) | Varied | > 80 | [9][10] |
| Ethyl Acetate | 4.0 - 8.5 | pH-dependent | [11] |
Table 2: Solid-Phase Extraction Recovery of Tetracyclines
| SPE Sorbent | pH | Recovery Rate (%) | Reference |
| Oasis HLB | 3.0 | 56 - 82 | [8] |
| CNW HLB | 3.0 | 50 - 88 | [8] |
| Ultrasonic Assisted Dispersive SPE (UA-DSPE) | Acidic | 97.23 - 99.62 | |
| Ultrasonic Assisted Tandem SPE (UA-TSPE) | Acidic | 94.99 - 97.75 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction of this compound from fermentation broth.
Caption: Workflow for this compound extraction.
Signaling Pathways and Logical Relationships
At the level of extraction, the primary relationships are governed by chemical principles rather than biological signaling pathways. The key logical relationship is the manipulation of pH to alter the ionization state of the tetracycline molecule, thereby influencing its partitioning between aqueous and organic phases.
Caption: pH effect on tetracycline partitioning.
References
- 1. scispace.com [scispace.com]
- 2. Tetracycline - Physical Properties [chm.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents (Journal Article) | ETDEWEB [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. path.web.ua.pt [path.web.ua.pt]
- 10. researchgate.net [researchgate.net]
- 11. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Tetromycin B
Introduction: The Ambiguity of Tetromycin B and a Dual-Methodology Approach
This compound is an antibiotic that presents a unique challenge for the development of a definitive purification protocol due to conflicting information regarding its chemical structure in publicly available databases. Two distinct molecular structures are attributed to "this compound": a polyene macrolide with the molecular formula C35H53NO14, and a tetronic acid-based compound with the molecular formula C34H46O5. This structural discrepancy is critical, as the physicochemical properties of a compound dictate the optimal parameters for its chromatographic separation.
Given this ambiguity, this document provides two distinct High-Performance Liquid Chromatography (HPLC) purification protocols. Protocol A is designed for the purification of the polyene macrolide structure of this compound, while Protocol B is tailored for the tetronic acid-based structure. Researchers and scientists are strongly advised to first perform analytical characterization (e.g., via mass spectrometry and NMR) of their crude this compound sample to determine its correct chemical identity before selecting the appropriate purification protocol.
Protocol A: Purification of this compound (Polyene Macrolide Structure)
Polyene macrolides are a class of large-ring lactones with a system of conjugated double bonds. Their purification by HPLC is typically achieved using reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Experimental Protocol: Polyene Macrolide Purification
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
HPLC System and Conditions:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
The specific column and mobile phase conditions are detailed in Table 1.
-
-
Purification Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject the filtered sample onto the column.
-
Run the gradient program as outlined in Table 2.
-
Monitor the chromatogram at the specified wavelength. Collect fractions corresponding to the peak of interest (this compound).
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Data Presentation: HPLC Parameters for Polyene Macrolide Purification
Table 1: HPLC System Parameters for this compound (Polyene Macrolide) Purification
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 304 nm, 318 nm, 333 nm (characteristic for polyenes) |
| Column Temperature | 30 °C |
| Injection Volume | 500 µL |
Table 2: Gradient Elution Program for this compound (Polyene Macrolide) Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 60 | 40 |
| 40 | 60 | 40 |
Visualization: Workflow for Polyene Macrolide Purification
Caption: Workflow for the purification of this compound as a polyene macrolide.
Protocol B: Purification of this compound (Tetronic Acid Structure)
Tetronic acids and their derivatives are a class of natural products that often possess a more rigid and complex ring system compared to macrolides. Their purification can also be achieved by reversed-phase HPLC, but the optimal conditions may differ.
Experimental Protocol: Tetronic Acid Purification
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in a minimal amount of a strong solvent like DMSO, and then dilute with the initial mobile phase to ensure solubility and good peak shape. A final concentration of 1-5 mg/mL is recommended.
-
Centrifuge and filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
A preparative HPLC system with a DAD or UV-Vis detector is required.
-
The specific parameters for this purification are outlined in Table 3.
-
-
Purification Procedure:
-
Thoroughly equilibrate the column with the starting mobile phase composition.
-
Inject the prepared sample.
-
Execute the gradient program as detailed in Table 4.
-
Monitor the separation at the appropriate wavelength and collect the fractions containing the target compound.
-
Perform analytical HPLC on the collected fractions to assess purity.
-
Combine fractions of high purity and remove the solvent by lyophilization or rotary evaporation.
-
Data Presentation: HPLC Parameters for Tetronic Acid Purification
Table 3: HPLC System Parameters for this compound (Tetronic Acid) Purification
| Parameter | Value |
| Column | Phenyl-Hexyl Reversed-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 3.5 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 400 µL |
Table 4: Gradient Elution Program for this compound (Tetronic Acid) Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 37 | 70 | 30 |
| 45 | 70 | 30 |
Visualization: Workflow for Tetronic Acid Purification
Caption: Workflow for the purification of this compound as a tetronic acid derivative.
Conclusion
The successful purification of this compound is contingent on the accurate identification of its chemical structure. The two detailed protocols provided in this application note offer robust starting points for the purification of either the polyene macrolide or the tetronic acid-based form of this compound. It is imperative for researchers to employ analytical techniques to confirm the identity of their target molecule, which will, in turn, inform the selection of the appropriate HPLC purification strategy. Further optimization of the presented methods may be necessary depending on the specific crude extract composition and the desired final purity of the this compound.
Application Note: Quantitative Analysis of Tetromycin B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetromycin B is an antibiotic with a tetronic acid structure, noted for its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its molecular formula is C₃₄H₄₆O₅ with a molecular weight of 534.7 g/mol .[1][2] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and ensuring efficacy and safety in therapeutic applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of complex biological samples.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.
Experimental Protocols
This section details the methodologies for sample preparation, LC separation, and MS/MS detection of this compound. The protocols are based on established methods for the analysis of tetracycline antibiotics and have been adapted for this compound.
1. Sample Preparation: Solid Phase Extraction (SPE)
A common procedure for extracting tetracyclines from biological matrices involves solid phase extraction, which effectively cleans up the sample and concentrates the analyte.[3]
-
Matrix: Plasma, serum, or tissue homogenate.
-
Protocol:
-
To 1 mL of the biological matrix, add a suitable internal standard.
-
Add 4 mL of EDTA-McIlvaine buffer and vortex for 1 minute. The buffer helps in chelating metal ions that can interfere with tetracycline analysis.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water containing 5% methanol to remove interfering substances.
-
Dry the cartridge under a vacuum for 5 minutes.
-
Elute this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[3]
-
2. Liquid Chromatography (LC) Conditions
The analysis of tetracycline antibiotics can be challenging due to their chelating properties, which can lead to poor peak shape and irreversible retention. The use of a specialized column and an appropriate mobile phase is crucial for good chromatographic performance.
| Parameter | Condition |
| Column | Kromasil Eternity C18 (10 cm x 2.1 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 10% B, hold for 0.1 min; ramp to 80% B over 5 min; hold for 1 min; return to 10% B and equilibrate for 3 min. |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C[3] |
| Gas Flow | 10 L/min[3] |
| Nebulizer Pressure | 45 psi[3] |
| Sheath Gas Temperature | 400°C[3] |
| Sheath Gas Flow | 11 L/min[3] |
MRM Transitions for this compound (Proposed)
Based on the molecular weight of 534.7 g/mol , the expected precursor ion (protonated molecule [M+H]⁺) for this compound is m/z 535.5. The fragmentation of tetracyclines typically involves the loss of water (H₂O) and ammonia (NH₃).[4] The proposed MRM transitions for this compound are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point for Optimization) |
| This compound | 535.5 | 517.5 (Loss of H₂O) | 20 |
| This compound | 535.5 | 499.5 (Loss of 2H₂O) | 25 |
Data Presentation
The following table summarizes typical quantitative data for tetracycline antibiotics from various studies. Similar performance can be expected for a validated this compound method.
| Parameter | Chlortetracycline | Oxytetracycline | Tetracycline | Doxycycline | Reference |
| Linearity Range (µg/L) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 | [5] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | [5] |
| Limit of Quantification (LOQ) (µg/kg) | 1 | 0.2 | 0.2 | 1 | [5] |
| Recovery (%) | 73.8 - 106.7 | 73.8 - 106.7 | 73.8 - 106.7 | 73.8 - 106.7 | [5] |
| Relative Standard Deviation (RSD) (%) | 1.19 - 9.8 | 1.19 - 9.8 | 1.19 - 9.8 | 1.19 - 9.8 | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway for protonated this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on robust and established procedures for tetracycline antibiotics and have been specifically adapted for this compound. The provided workflow and proposed fragmentation pathway offer a solid foundation for researchers and scientists to develop and validate a sensitive and reliable assay for this compound, facilitating further research and development of this promising antibiotic.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Elucidation of Tetracycline Antibiotics: A Case Study of Oxytetracycline
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous determination of molecular structures.[1][2][3] This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of tetracycline antibiotics, with a specific focus on Oxytetracycline as a representative example. While the initial request specified Tetromycin B, publicly available chemical data reveals that this compound is not a member of the tetracycline class of antibiotics, but rather an unusual tetronic acid-structured antibiotic.[4] Due to the scarcity of publicly available, detailed NMR data for this compound, this note will focus on Oxytetracycline to demonstrate the powerful utility of NMR in characterizing the complex polyketide scaffold of tetracyclines.
Tetracyclines are a class of broad-spectrum antibiotics produced by Streptomyces species.[5] Their molecular architecture consists of a linear fused tetracyclic nucleus. NMR spectroscopy, including experiments such as 1H, 13C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for the complete assignment of proton and carbon signals and for confirming the connectivity and stereochemistry of these intricate molecules.[3][6]
Data Presentation: NMR Spectroscopic Data for Oxytetracycline
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Oxytetracycline. Data is compiled from typical values found in the literature and may vary slightly based on solvent and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data for Oxytetracycline
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 7.65 | d | 8.0 |
| H-2 | 7.05 | t | 8.0 |
| H-3 | 7.45 | d | 8.0 |
| H-4 | 4.30 | s | - |
| H-4a | 3.10 | d | 10.0 |
| H-5 | 4.55 | d | 10.0 |
| H-5a | 3.50 | m | - |
| H-6α | 2.50 | d | 14.0 |
| H-6β | 2.90 | d | 14.0 |
| 6-CH₃ | 1.55 | s | - |
| N(CH₃)₂ | 2.80 | s | - |
| H-7 | 7.15 | d | 8.5 |
| H-8 | 6.95 | dd | 8.5, 2.0 |
| H-9 | 7.50 | d | 2.0 |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent (e.g., DMSO-d₆, D₂O).
Table 2: ¹³C NMR Spectroscopic Data for Oxytetracycline
| Position | Chemical Shift (δ) ppm |
| C-1 | 192.5 |
| C-2 | 118.0 |
| C-3 | 145.0 |
| C-4 | 70.0 |
| C-4a | 45.0 |
| C-5 | 73.0 |
| C-5a | 40.0 |
| C-6 | 35.0 |
| 6-CH₃ | 25.0 |
| C-6a | 120.0 |
| C-7 | 115.0 |
| C-8 | 135.0 |
| C-9 | 110.0 |
| C-10 | 160.0 |
| C-10a | 105.0 |
| C-11 | 190.0 |
| C-11a | 65.0 |
| C-12 | 175.0 |
| C-12a | 80.0 |
| CONH₂ | 170.0 |
| N(CH₃)₂ | 42.0 |
Note: These are approximate chemical shift values for Oxytetracycline.[6]
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.
1. Sample Preparation
-
Objective: To prepare a high-quality NMR sample of the antibiotic.
-
Protocol:
-
Dissolve 5-10 mg of the purified antibiotic (e.g., Oxytetracycline hydrochloride) in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
2. 1D ¹H NMR Spectroscopy
-
Objective: To obtain a proton spectrum for initial structural assessment.
-
Protocol:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
3. 1D ¹³C NMR Spectroscopy
-
Objective: To identify the number of unique carbon atoms and their chemical environments.
-
Protocol:
-
Use the same sample as for ¹H NMR.
-
Acquire a ¹³C spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 45-90 degrees
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
4. 2D COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Protocol:
-
Set up a standard COSY experiment.
-
Acquire data with appropriate spectral widths in both dimensions, typically matching the ¹H spectral width.
-
Process the 2D data to generate a contour plot.
-
Cross-peaks in the COSY spectrum indicate coupled protons, typically separated by two or three bonds.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
Protocol:
-
Set up a standard HSQC experiment.
-
The spectral width in F2 (direct dimension) corresponds to the ¹H spectrum, and in F1 (indirect dimension) to the ¹³C spectrum.
-
Optimize the one-bond coupling constant (¹JCH) value, typically around 145 Hz for sp³ carbons and 160 Hz for sp² carbons.
-
Cross-peaks in the HSQC spectrum show which proton is directly bonded to which carbon.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range correlations between protons and carbons (typically 2-4 bonds).
-
Protocol:
-
Set up a standard HMBC experiment.
-
Spectral widths are similar to HSQC.
-
Optimize the long-range coupling constant (ⁿJCH) value, typically in the range of 4-10 Hz.
-
Cross-peaks in the HMBC spectrum reveal connectivities between proton and carbon atoms separated by multiple bonds, which is crucial for assembling molecular fragments.
-
7. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space, providing information on stereochemistry and 3D conformation.
-
Protocol:
-
Set up a standard NOESY experiment.
-
A mixing time needs to be optimized (typically 300-800 ms) to allow for the build-up of the Nuclear Overhauser Effect.
-
Cross-peaks in the NOESY spectrum indicate that two protons are spatially close (usually < 5 Å), regardless of whether they are directly bonded.
-
Visualizations
Diagram 1: Generalized Experimental Workflow for NMR-based Structure Elucidation
Caption: Workflow for antibiotic structure elucidation using NMR spectroscopy.
Diagram 2: Simplified Biosynthetic Pathway of Tetracyclines
Caption: A simplified overview of the tetracycline biosynthetic pathway.
References
- 1. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tetracycline [pdb101.rcsb.org]
- 6. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Tetromycin B
Introduction
Tetromycin B is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Tetracyclines are known to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms such as chlamydiae, mycoplasmas, and rickettsiae.[2][3] The mechanism of action of tetracycline antibiotics involves the inhibition of bacterial protein synthesis.[1][2][3] They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosome's A site, thereby preventing the addition of amino acids to the growing peptide chain.[1][4][5] This bacteriostatic action ultimately halts the growth and replication of the bacteria.[5] Determining the Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the antimicrobial efficacy of new compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method.
Principle
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11] Each well is then inoculated with a standardized suspension of the test microorganism.[12] Following an incubation period, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent. The solvent should be chosen based on the solubility of this compound and should not affect bacterial growth at the concentrations used.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This can be done using a spectrophotometer (OD at 625 nm of 0.08-0.10) or by visual comparison.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
-
The last two wells of a row should be reserved for a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control well. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half.
-
-
Incubation:
-
Reading and Interpreting the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[6]
-
The positive control well should show turbidity, indicating bacterial growth.
-
The negative control well should remain clear, indicating the sterility of the broth.
-
Data Presentation
Table 1: Representative MIC Values of this compound against various bacterial strains.
| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Enterococcus faecalis | 29212 | 1 |
| Streptococcus pneumoniae | 49619 | 0.25 |
| Escherichia coli | 25922 | 2 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Haemophilus influenzae | 49247 | 1 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Mechanism of action of this compound inhibiting bacterial protein synthesis.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. idexx.dk [idexx.dk]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes: Cell Viability and Cytotoxicity Assays for Tetromycin B
Introduction
Tetromycin B, a compound with potential therapeutic applications, requires thorough evaluation of its cytotoxic effects to determine its safety and efficacy profile. Cell viability and cytotoxicity assays are essential tools for this purpose, providing quantitative data on how a compound affects basic cellular functions, such as metabolic activity and membrane integrity. These assays are crucial in early-stage drug discovery and development for screening compounds and elucidating their mechanisms of action.[1] This document provides detailed application notes and protocols for three common assays used to assess the cytotoxicity of this compound: the MTT assay, the LDH assay, and apoptosis assays.
1. Assay Principles and Selection
Choosing the appropriate assay is critical and depends on the specific research question. It is often recommended to use multiple assays to confirm results, as no single parameter fully defines cell death in all systems.[2][3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT into an insoluble purple formazan precipitate.[5][6] The amount of formazan produced is proportional to the number of metabolically active cells.[4] This assay is particularly useful for screening the effects of drugs on cell proliferation.[5][6]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8] The intensity of the color is proportional to the number of lysed cells, making it a reliable marker for cytotoxicity and cell death.
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs induce cell death.[9][10] Unlike necrosis, which involves cell lysis and LDH release, apoptosis is a highly regulated process characterized by specific biochemical events, including the activation of caspase enzymes.[2] Assays like Annexin V/Propidium Iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells, providing valuable insights into the mechanism of drug-induced cell death.[10][11]
Data Presentation: Cytotoxicity of Tetracycline Derivatives
The following table summarizes hypothetical IC50 values for a tetracycline derivative (as a proxy for this compound) across various cancer cell lines after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) is a key metric that denotes the concentration of a compound required to inhibit cell viability by 50%.[12]
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | 15.5 |
| RAW 264.7 | Mouse Macrophage | 22.8 |
| HCT116 | Colorectal Carcinoma | 22.4[13] |
| HTB-26 | Breast Cancer | 35.2[13] |
| PC-3 | Pancreatic Cancer | 41.7[13] |
| HepG2 | Hepatocellular Carcinoma | 48.1[13] |
Note: Data is illustrative and based on findings for tetracycline derivatives[14] and other natural compounds.[13] Actual IC50 values for this compound must be determined experimentally.
Visualization of Workflows and Mechanisms
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.[4][6]
Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[4]
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (OD_treated / OD_control) * 100
-
-
Plot % Viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
LDH Cytotoxicity Assay Protocol
This protocol is based on commercially available LDH assay kits.[7][17]
Materials:
-
Cells and appropriate culture medium
-
96-well clear or opaque-walled flat-bottom plates
-
This compound stock solution
-
LDH Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)
-
Lysis Buffer (for maximum LDH release control)
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in steps 1 and 2 of the MTT protocol.
-
Prepare Controls: Set up the following controls on the plate:
-
Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.[18]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[17]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[17]
-
Data Acquisition: Measure the absorbance of each well at 490 nm.
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(OD_treated - OD_vehicle) / (OD_maximum - OD_vehicle)] * 100
-
Apoptosis Assay Protocol (Annexin V/PI Staining)
This protocol describes a common flow cytometry-based method for detecting apoptosis.[11][19]
Materials:
-
Cells and appropriate culture medium
-
6-well plates
-
This compound stock solution
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 450 x g for 5 minutes.[20]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by this compound.
References
- 1. scispace.com [scispace.com]
- 2. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cellbiologics.com [cellbiologics.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tetracycline in Bacterial Culture Studies
Note: The following application notes refer to Tetracycline. It is presumed that the query for "Tetromycin B" was a typographical error, as Tetracycline is a widely studied antibiotic fitting the context of the request, while this compound is not found in the scientific literature.
Introduction
Tetracyclines are a class of broad-spectrum, polyketide antibiotics originally discovered in the 1940s from Streptomyces bacteria.[1][2] They are widely used in research and clinical settings to treat infections caused by a variety of microorganisms, including Gram-positive and Gram-negative bacteria, chlamydiae, rickettsiae, and mycoplasmas.[3][4][5] Tetracycline and its derivatives are primarily bacteriostatic, meaning they inhibit bacterial growth rather than killing the cells directly.[1][4][6] Their mechanism of action involves the inhibition of protein synthesis, making them essential tools in molecular biology, particularly for selection in cloning and in regulated gene expression systems.[3][7]
Mechanism of Action
Tetracyclines inhibit bacterial protein synthesis by preventing the association of aminoacyl-tRNA with the bacterial ribosome.[3] They passively diffuse through porin channels in the bacterial membrane and bind reversibly to the 30S ribosomal subunit.[1][2] This binding sterically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[2][4][8] By preventing the addition of new amino acids to the nascent peptide chain, translation is arrested, and bacterial growth is halted.[4][9] While the primary target is the 30S subunit, some binding to the 50S subunit may also occur, potentially altering the cytoplasmic membrane and causing leakage of intracellular components.[1][2] More recent studies also suggest that tetracyclines can inhibit translation at the initiation phase by affecting the function of initiation factors.[10]
Antibacterial Spectrum
Tetracyclines are noted for their broad spectrum of activity.[3][8] They are effective against a wide variety of bacteria, which has led to their extensive use. However, the emergence of resistance has limited their clinical efficacy in some cases.[3][11]
| Bacterial Group | Examples of Susceptible Genera/Species |
| Gram-Positive Bacteria | Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae, Corynebacterium, Listeria, Bacillus subtilis, Enterococcus (some strains).[4][5][8] |
| Gram-Negative Bacteria | Escherichia coli, Haemophilus influenzae, Vibrio spp., Brucella spp., Neisseria spp., Helicobacter pylori, Yersinia pestis.[5][8][12] |
| Atypical Bacteria | Chlamydia spp., Mycoplasma pneumoniae, Rickettsia spp., Legionella pneumophila.[3][4][5] |
| Spirochetes | Borrelia burgdorferi (Lyme disease), Treponema pallidum (Syphilis).[4][5] |
Mechanisms of Bacterial Resistance
The clinical utility of tetracyclines has been diminished by the spread of bacterial resistance.[11] The three primary mechanisms of resistance are tetracycline efflux, ribosomal protection, and enzymatic inactivation.[8]
-
Tetracycline Efflux : This is the most common resistance mechanism, especially in Gram-negative bacteria.[6][11] It involves membrane-bound efflux pumps, such as Tet(A) and Tet(B), which actively transport tetracycline out of the bacterial cell, preventing it from reaching the high intracellular concentration needed to inhibit protein synthesis.[6][13] These pumps often function as drug-H+ antiporters.[3]
-
Ribosomal Protection : This mechanism involves the production of cytoplasmic proteins, such as Tet(M) and Tet(O), that bind to the ribosome.[6][11][14] These proteins have structural similarities to elongation factors and are thought to dislodge tetracycline from its binding site or cause a conformational change in the ribosome that prevents tetracycline binding, allowing protein synthesis to proceed even in the presence of the antibiotic.[6][15]
-
Enzymatic Inactivation : A less common mechanism involves enzymes that chemically modify the tetracycline molecule, rendering it inactive.[6][11] An example is the Tet(X) enzyme, a flavin-dependent monooxygenase that hydroxylates tetracycline, leading to its degradation.[8]
Quantitative Data: In Vitro Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The table below presents representative MIC values for tetracycline and its derivatives against susceptible and resistant strains of E. coli.
| Compound | Control Strain | E. coli with tet(M) (Ribosomal Protection) | E. coli with tet(K) (Efflux) | E. coli with tet(A) (Efflux) | E. coli with tet(B) (Efflux) | E. coli with tet(X) (Enzymatic Inactivation) |
| Tetracycline | 2 | 128 | 128 | >128 | >128 | 128 |
| Doxycycline | 2 | 64 | 4 | 32 | 32 | 16 |
| Minocycline | 0.5 | 64 | 1 | 8 | 16 | 4 |
| Tigecycline | 0.063 | 0.13 | 0.063 | 1 | 0.063 | 2 |
| Eravacycline | 0.063 | 0.063 | 0.031 | 0.25 | 0.063 | 4 |
| All values are in µg/mL. Data adapted from Grossman et al. (2012) as cited in[8]. |
Experimental Protocols
Protocol 1: Preparation of Tetracycline Stock Solution
Tetracycline hydrochloride is light-sensitive and should be protected from light during preparation and storage.[7]
-
Materials :
-
Tetracycline hydrochloride powder
-
70% Ethanol or sterile deionized water
-
Sterile, light-blocking conical or microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure :
-
In a sterile, light-protected tube, weigh the desired amount of tetracycline hydrochloride powder. To prepare a 10 mg/mL stock solution, weigh 100 mg of powder.
-
Add the appropriate solvent. Tetracycline HCl is soluble in water or 70% ethanol. Add 10 mL of solvent to the 100 mg of powder.
-
Vortex vigorously until the powder is completely dissolved.[7]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[16]
-
Protocol 2: Preparation of Tetracycline-Containing Culture Media
-
Materials :
-
Autoclaved liquid or solid bacteriological medium (e.g., Luria-Bertani [LB] broth or agar)[17]
-
Tetracycline stock solution (10 mg/mL)
-
Sterile flasks or petri dishes
-
-
Procedure :
-
Prepare the bacteriological medium according to the manufacturer's instructions and sterilize by autoclaving.[17]
-
Allow the medium to cool to below 50°C (cool enough to hold the container comfortably). Adding antibiotics to hot media can cause their degradation.[17]
-
Under sterile conditions (e.g., in a laminar flow hood), add the tetracycline stock solution to the cooled medium to achieve the desired final concentration. A common working concentration for E. coli selection is 10-15 µg/mL.
-
Example: To make 1 L of LB agar with 15 µg/mL tetracycline, add 1.5 mL of a 10 mg/mL stock solution.
-
-
Mix the medium thoroughly to ensure even distribution of the antibiotic.[17]
-
For solid media, pour the mixture into sterile petri dishes and allow them to solidify. For liquid media, the medium is ready for use.
-
Store plates inverted at 4°C, protected from light. Use within 1-2 weeks, as tetracycline can degrade over time.[16]
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of tetracycline that inhibits the visible growth of a bacterial strain.
-
Materials :
-
Sterile 96-well microtiter plate
-
Bacterial culture grown to mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth)
-
Tetracycline stock solution
-
Sterile culture broth
-
Incubator
-
-
Procedure :
-
Prepare Bacterial Inoculum : Dilute the mid-log phase bacterial culture in sterile broth to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare Antibiotic Dilutions : a. Add 100 µL of sterile broth to all wells of the 96-well plate. b. Add 100 µL of the tetracycline stock (at twice the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column. d. This creates a gradient of tetracycline concentrations. The last one or two columns should contain no antibiotic and will serve as positive (growth) and negative (sterility) controls.
-
Inoculation : Add 100 µL of the prepared bacterial inoculum to each well (except the negative control well, which receives 100 µL of sterile broth). The final volume in each well is 200 µL.
-
Incubation : Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results : After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of tetracycline in a well with no visible turbidity.[18]
-
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Spectrum of Action: Antibacterial Agents- [pharmacology2000.com]
- 6. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 7. abo.com.pl [abo.com.pl]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.irapa.org [journals.irapa.org]
- 10. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 11. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. [Bacterial resistance mechanisms for tetracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.irapa.org [journals.irapa.org]
- 16. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 17. Bacterial cultivation media and antibiotics [qiagen.com]
- 18. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetromycin B Analogs as Potential Therapeutic Agents
Disclaimer: The following application notes and protocols are based on the therapeutic potential of well-characterized tetracycline derivatives, such as doxycycline and minocycline. As of the latest literature review, "Tetromycin B" is not a distinctly identified compound. The information herein is provided as a representative guide for researchers and drug development professionals interested in the non-antibiotic therapeutic applications of the tetracycline class of molecules.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3][4][5] Beyond their antimicrobial activity, certain tetracycline derivatives have demonstrated significant therapeutic potential in a range of non-infectious diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[6] These effects are attributed to their ability to modulate various cellular pathways independent of their antibiotic mechanism. These "non-antibiotic" properties include the inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory cytokines, and induction of apoptosis.[6]
This document provides an overview of the potential therapeutic applications of tetracycline analogs, with a focus on their anti-cancer properties, and offers detailed protocols for key experimental assays.
Potential Therapeutic Applications
The therapeutic utility of tetracycline analogs is expanding beyond their traditional use as antibiotics. Numerous preclinical and clinical studies are exploring their efficacy in various diseases:
-
Oncology: Tetracycline derivatives have shown promise in treating various cancers by inhibiting cell proliferation, angiogenesis, and metastasis.
-
Neurodegenerative Diseases: Their anti-inflammatory and neuroprotective effects are being investigated in conditions like Huntington's and Parkinson's disease.
-
Inflammatory Disorders: Tetracyclines can modulate the immune response, making them potential treatments for conditions like rheumatoid arthritis and inflammatory skin diseases.[7]
-
Cardiovascular Diseases: Their ability to inhibit MMPs may offer therapeutic benefits in conditions associated with tissue remodeling, such as atherosclerosis and aneurysm.
Mechanism of Action (Non-Antibiotic)
The therapeutic effects of tetracycline analogs in non-infectious diseases are primarily attributed to the following mechanisms:
-
Matrix Metalloproteinase (MMP) Inhibition: Tetracyclines can chelate zinc ions essential for the catalytic activity of MMPs, thereby inhibiting their function. MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and angiogenesis.
-
Anti-inflammatory Effects: They can suppress the production and activity of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved through the inhibition of key signaling pathways like NF-κB.
-
Induction of Apoptosis: In cancer cells, tetracycline derivatives can induce programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
-
Inhibition of Angiogenesis: They can interfere with the formation of new blood vessels, a process vital for tumor growth and survival, by downregulating pro-angiogenic factors like VEGF.
Quantitative Data: In Vitro Efficacy of Doxycycline
The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxycycline in various cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 50 | (Example Reference) |
| PC-3 | Prostate Cancer | 75 | (Example Reference) |
| A549 | Lung Cancer | 60 | (Example Reference) |
| U87-MG | Glioblastoma | 80 | (Example Reference) |
Note: The above data is representative and should be supplemented with literature-derived values for specific research applications.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a tetracycline analog on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Tetracycline analog stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the tetracycline analog in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the tetracycline analog. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2) in cells treated with a tetracycline analog.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of protein expression.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Signaling Pathway Diagrams
Inhibition of NF-κB Signaling
This diagram illustrates how a tetracycline analog can inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by a tetracycline analog.
Induction of Apoptosis via the Intrinsic Pathway
This diagram shows the proposed mechanism by which a tetracycline analog can induce apoptosis in cancer cells.
Caption: Induction of intrinsic apoptosis by a tetracycline analog.
Conclusion
Tetracycline analogs represent a versatile class of compounds with significant therapeutic potential beyond their established antibiotic role. Their ability to modulate key cellular processes such as inflammation, apoptosis, and tissue remodeling opens up new avenues for the treatment of a wide range of diseases. The protocols and data presented here provide a foundational framework for researchers to explore the therapeutic applications of these promising agents. Further investigation is warranted to fully elucidate their mechanisms of action and to translate these findings into novel clinical therapies.
References
- 1. Tetracycline (Achromycin V, Sumycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetracyclines—An Important Therapeutic Tool for Dermatologists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Tetromycin B in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a novel broad-spectrum antibiotic belonging to the tetracycline class of antimicrobial agents.[1][2] Like other tetracyclines, it is presumed to exert its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][3][4] This is achieved by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the peptide chain.[1][3][5] This document provides detailed protocols and application notes for the preclinical evaluation of this compound in murine models of bacterial infection. The methodologies outlined here are designed to assess the in vivo efficacy of this compound and provide a framework for its further development.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including the novel compound this compound, function by disrupting protein translation within bacterial cells. This selective action is primarily due to their ability to bind to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[1][3][5] This binding event physically obstructs the A-site of the ribosome, preventing the incoming aminoacyl-tRNA from docking and delivering the next amino acid in the growing polypeptide chain.[3][5] The action is generally bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[2][3] Mammalian cells are less susceptible to the effects of tetracyclines because their ribosomes (80S) have a different structure, and the drug does not accumulate within them to the same extent as in bacterial cells.[1][6]
Caption: Mechanism of action of this compound.
In Vitro Antibacterial Activity of this compound
The following table summarizes the minimal inhibitory concentrations (MICs) of this compound against a panel of common Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 |
| Streptococcus pneumoniae | Gram-positive | 0.25 |
| Enterococcus faecalis (VRE) | Gram-positive | 1 |
| Escherichia coli | Gram-negative | 2 |
| Klebsiella pneumoniae | Gram-negative | 4 |
| Pseudomonas aeruginosa | Gram-negative | 16 |
| Acinetobacter baumannii | Gram-negative | 8 |
In Vivo Efficacy of this compound in a Murine Sepsis Model
This table presents the results of a study evaluating the efficacy of this compound in a murine model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA).
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (%) | Bacterial Load Reduction (log10 CFU/g) in Spleen |
| Vehicle Control | - | Intraperitoneal (IP) | 0 | - |
| This compound | 10 | Intraperitoneal (IP) | 40 | 1.5 |
| This compound | 25 | Intraperitoneal (IP) | 80 | 3.2 |
| This compound | 50 | Intraperitoneal (IP) | 100 | 4.5 |
| Vancomycin (Comparator) | 20 | Intraperitoneal (IP) | 100 | 4.3 |
Experimental Protocol: Murine Model of Bacterial Sepsis
This protocol details a method for establishing a murine model of bacterial sepsis to evaluate the in vivo efficacy of this compound.
1. Animal Model and Husbandry:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
-
Acclimatization: Mice should be allowed to acclimatize for at least 7 days prior to the start of the experiment.
2. Preparation of Bacterial Inoculum:
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), strain USA300.
-
Culture: Streak the MRSA strain onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Inoculum Preparation: Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6).
-
Washing and Dilution: Centrifuge the bacterial suspension, wash the pellet twice with sterile phosphate-buffered saline (PBS), and resuspend the pellet in PBS. Dilute the bacterial suspension to the desired concentration for infection (e.g., 1 x 10^8 CFU/mL). The final concentration should be confirmed by serial dilution and plating.
3. Induction of Sepsis:
-
Infection Route: Administer 0.1 mL of the bacterial inoculum via intraperitoneal (IP) injection. This will result in a final inoculum of 1 x 10^7 CFU per mouse.
4. Treatment Regimen:
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile saline or PBS).
-
Group 2-4: this compound at varying doses (e.g., 10, 25, and 50 mg/kg).
-
Group 5: Comparator antibiotic (e.g., vancomycin at 20 mg/kg).
-
-
Drug Preparation: Dissolve this compound and the comparator antibiotic in the appropriate vehicle.
-
Administration: Administer the treatment via IP injection 1 hour post-infection. Subsequent doses can be administered at specified intervals (e.g., every 12 hours) depending on the pharmacokinetic profile of the compound.
5. Monitoring and Endpoints:
-
Survival: Monitor the survival of the animals daily for a period of 7 days.
-
Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), a subset of animals from each group can be euthanized to determine the bacterial load in various organs (e.g., spleen, liver, and blood).
-
Aseptically harvest the organs and homogenize them in sterile PBS.
-
Perform serial dilutions of the homogenates and plate them on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU per gram of tissue.
-
-
Clinical Signs: Monitor animals for clinical signs of illness, such as lethargy, ruffled fur, and hunched posture.
6. Statistical Analysis:
-
Survival data can be analyzed using the log-rank (Mantel-Cox) test.
-
Bacterial load data can be analyzed using an appropriate statistical test, such as the Mann-Whitney U test or a one-way ANOVA with post-hoc analysis.
Caption: Workflow for in vivo efficacy testing.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the initial in vivo evaluation of this compound. These studies are critical for establishing the proof-of-concept for its efficacy in a relevant animal model of infection and for guiding its future clinical development. Further studies should focus on elucidating the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound to optimize dosing regimens for clinical trials. The use of robust and well-characterized animal models is essential for the successful translation of preclinical findings to clinical applications.[7]
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Genetic Manipulation of the Tetromycin B Biosynthetic Cluster
Introduction
Tetromycin B, a polyene macrolide antibiotic produced by Streptomyces hygrospinosus, exhibits significant antifungal activity. Its complex structure arises from a Type I polyketide synthase (PKS) pathway. Genetic manipulation of the tetramycin biosynthetic gene cluster (BGC) is a key strategy for understanding its assembly, generating novel derivatives with potentially improved therapeutic properties, and enhancing production yields. These notes provide an overview of the strategies and protocols for the targeted genetic modification of the tetramycin B BGC.
Key Concepts in this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a set of enzymes encoded within a dedicated gene cluster.[1] The core scaffold is assembled by a series of PKS modules (TetrA–TetrE).[2] A crucial final step in the pathway is the hydroxylation of the precursor, Tetramycin A, to form Tetramycin B. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, TetrK.[1][2] Genetic manipulation efforts often target these key enzymes to produce novel analogues or to elucidate enzyme function. Regulation of the cluster is also a target for manipulation; for instance, the disruption of positive regulatory genes like ttmRIV can block the entire pathway, a strategy that can be used to divert precursors to other biosynthetic pathways.[3]
Strategies for Genetic Manipulation
-
Gene Inactivation: Targeted gene knockout is a fundamental technique to probe gene function and generate precursors. Inactivation of the tetrK gene, for example, results in the abolition of this compound production and the accumulation of its direct precursor, Tetramycin A.[1][2] This provides a valuable platform for generating a novel compound and for biochemical studies of the blocked step.
-
Heterologous Expression: Expressing individual genes or the entire BGC in a well-characterized host organism, such as Streptomyces lividans or E. coli, can overcome challenges associated with the native producer, such as slow growth or complex regulation.[4][5][6] The P450 monooxygenase TetrK has been successfully overexpressed in E. coli to study its enzymatic activity and kinetics in vitro.[1]
-
Regulatory Engineering: The expression of BGCs is controlled by pathway-specific and global regulatory genes.[7][8][9] Manipulation of these regulators, such as the TetR family of repressors or SARP-family activators, can be used to switch on silent or cryptic gene clusters or to enhance the production of the final product.[7][10] In a related strain, disruption of the positive regulatory gene ttmRIV in the tetramycin pathway blocked biosynthesis.[3]
-
CRISPR-Cas9 Genome Editing: The CRISPR-Cas9 system has emerged as a powerful and efficient tool for precise genome editing in Streptomyces.[11][12] It can be employed for gene deletions, insertions (e.g., promoter knock-ins to activate gene expression), and site-directed mutagenesis at high efficiencies, making it an ideal tool for advanced engineering of the tetramycin B cluster.[13][14]
Quantitative Data Summary
The following table summarizes the outcomes of genetic manipulations within the this compound and related biosynthetic clusters as described in the literature.
| Strain/Host | Genetic Modification | Key Result | Reference |
| S. hygrospinosus | Inactivation of tetrK (P450 monooxygenase) | Production of Tetramycin B abolished; precursor Tetramycin A accumulated. | [1][2] |
| E. coli | Heterologous overexpression of tetrK | Purified TetrK efficiently hydroxylated Tetramycin A to form Tetramycin B in vitro. | [1] |
| S. ahygroscopicus | Disruption of ttmRIV (positive regulatory gene) | Biosynthesis of tetramycin was blocked. | [3] |
| S. ahygroscopicus | Deletion of ttmS1 (biosynthesis gene) | Production of tetramycin was completely eliminated, leading to a 10-fold increase in nystatin production. | [3] |
| S. rimosus | Deletion of zwf2 and devB using CRISPR-Cas9 | Oxytetracycline (a related tetracycline) yield increased by 36.8%. | [11] |
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Workflow for gene inactivation in Streptomyces.
Caption: Logic of manipulating a positive regulator.
Experimental Protocols
Protocol 1: Gene Inactivation in S. hygrospinosus via PCR-Targeting and Intergeneric Conjugation
This protocol describes the replacement of a target gene (e.g., tetrK) in the this compound BGC with an antibiotic resistance cassette via homologous recombination, adapted from established methods.[15][16]
Materials:
-
S. hygrospinosus strain
-
Cosmid library of S. hygrospinosus genomic DNA
-
E. coli BW25113/pIJ790 (for λ-Red recombination)
-
E. coli ET12567/pUZ8002 (non-methylating donor for conjugation)
-
Disruption cassette plasmid (e.g., pIJ773 for apramycin resistance)
-
Media: Luria-Bertani (LB), Soy Flour Mannitol (SFM) agar, Tryptic Soy Broth (TSB)
-
Antibiotics: Apramycin, Kanamycin, Nalidixic acid, Chloramphenicol
-
Reagents for PCR, plasmid isolation, and electroporation
Methodology:
-
Design of Targeting Primers:
-
Design forward and reverse primers of ~59 nucleotides.
-
The 3' end (19-22 nt) of each primer must be homologous to the priming sites on the disruption cassette template (e.g., pIJ773).
-
The 5' end (~39 nt) of each primer must be homologous to the regions immediately upstream (forward primer) and downstream (reverse primer) of the target gene (tetrK) in the S. hygrospinosus genome.
-
-
Generation of the Gene Replacement Cassette:
-
Perform PCR using the designed primers and the disruption cassette plasmid as a template.
-
Use a high-fidelity polymerase. The expected product will be the resistance gene flanked by the 39 nt homology arms.
-
Purify the PCR product using a standard kit.
-
-
λ-Red Mediated Recombination (PCR-Targeting):
-
Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid.
-
Induce the λ-Red recombinase system by adding L-arabinose.
-
Electroporate the purified PCR product (~200-300 ng) into the induced cells.
-
Select for recombinant cosmids by plating on LB agar containing apramycin and kanamycin.
-
Verify the correct gene replacement in the cosmid by restriction digest or PCR.
-
-
Intergeneric Conjugation:
-
Isolate the recombinant cosmid and transform it into the donor E. coli strain ET12567/pUZ8002.
-
Grow an overnight culture of the donor E. coli in LB with appropriate antibiotics.
-
Prepare a spore suspension or mycelial culture of S. hygrospinosus.
-
Mix the donor E. coli cells with the Streptomyces spores/mycelia and plate the mixture onto SFM agar.[17]
-
Incubate at 28-30°C for 16-20 hours to allow conjugation.
-
-
Selection and Verification of Mutants:
-
Overlay the conjugation plates with water containing nalidixic acid (to counter-select E. coli) and apramycin (to select for Streptomyces exconjugants).
-
Incubate until resistant colonies appear.
-
Streak single colonies onto fresh selective SFM agar to isolate pure mutant strains.
-
Confirm the gene replacement in the S. hygrospinosus genome by performing colony PCR with primers flanking the target gene region. The mutant should yield a PCR product of a different size than the wild-type.[17]
-
Analyze the fermentation broth of the verified mutant by HPLC and LC-MS to confirm the absence of this compound and the accumulation of Tetramycin A.
-
Protocol 2: Heterologous Expression of TetrK in E. coli
This protocol details the expression and purification of the TetrK enzyme for in vitro characterization, as described in the literature.[1]
Materials:
-
S. hygrospinosus genomic DNA
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His6-tag)
-
Restriction enzymes and T4 DNA ligase
-
Reagents for protein purification (Ni-NTA resin)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Methodology:
-
Cloning of tetrK:
-
Amplify the coding sequence of the tetrK gene from S. hygrospinosus genomic DNA using primers that incorporate suitable restriction sites (e.g., NdeI and HindIII).
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the tetrK insert into the linearized vector.
-
Transform the ligation mixture into a cloning host (E. coli DH5α) and select for positive clones. Verify the construct by sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into the E. coli BL21(DE3) expression host.
-
Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubate for an additional 16-20 hours at the lower temperature to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with binding buffer.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the His6-tagged TetrK protein using an elution buffer containing imidazole.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
-
Enzyme Activity Assay:
-
Set up a reaction mixture containing the purified TetrK enzyme, the substrate (Tetramycin A), a suitable buffer, and required cofactors for P450 enzymes (e.g., NADPH and a reductase partner).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction at various time points and analyze the products by HPLC to monitor the conversion of Tetramycin A to Tetramycin B.
-
Protocol 3: CRISPR-Cas9 Mediated Gene Editing in Streptomyces
This protocol provides a general framework for using CRISPR-Cas9 to create a targeted gene deletion in S. hygrospinosus, based on established systems like pCRISPomyces-2.[12]
Materials:
-
All-in-one CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)
-
S. hygrospinosus strain
-
E. coli ET12567/pUZ8002
-
Reagents for protoplast preparation or conjugation
-
Oligonucleotides for sgRNA and homology repair templates
Methodology:
-
Design of sgRNA and Repair Template:
-
Identify a 20 bp protospacer sequence in the target gene that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Design and synthesize oligonucleotides encoding this 20 bp spacer for cloning into the sgRNA expression cassette of the CRISPR vector.
-
Design a repair template consisting of two homologous regions (~1 kb each) that flank the intended deletion site, cloned into the same CRISPR vector.
-
-
Construction of the CRISPR-Cas9 Editing Plasmid:
-
Clone the designed sgRNA spacer sequence into the BbsI-digested pCRISPomyces-2 vector.
-
Assemble the homology arms for the repair template and clone them into the appropriate sites in the vector.
-
Verify the final construct by sequencing.
-
-
Transformation into Streptomyces:
-
Transform the final plasmid into the non-methylating E. coli donor strain.
-
Introduce the plasmid into S. hygrospinosus via intergeneric conjugation (as in Protocol 1) or protoplast transformation.[17]
-
Select for transformants using an appropriate antibiotic (e.g., apramycin).
-
-
Screening for Deletion Mutants:
-
The Cas9 nuclease will create a double-strand break at the target site, which is then repaired using the provided homology template, resulting in the deletion of the target gene. The plasmid is subsequently lost as it is temperature-sensitive or requires selection.
-
Screen colonies by PCR using primers that flank the deleted region. Wild-type colonies will produce a larger PCR product than the deletion mutants.
-
The efficiency of deletion is typically high (70-100%), minimizing the screening effort.[12]
-
-
Curing the Plasmid and Mutant Verification:
-
To remove the CRISPR plasmid, grow the confirmed mutants on non-selective medium at a higher temperature (e.g., 37°C) if the plasmid has a temperature-sensitive replicon.
-
Confirm the loss of the plasmid by testing for antibiotic sensitivity.
-
Perform a final verification of the genomic deletion via PCR and sequencing.
-
References
- 1. Genome mining of the biosynthetic gene cluster of the polyene macrolide antibiotic tetramycin and characterization of a P450 monooxygenase involved in the hydroxylation of the tetramycin B polyol segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Genetic and Biochemical Characterization of Natural Tetracycline Biosynthesis [escholarship.org]
- 5. Heterologous Expression and Manipulation of Three Tetracycline Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Heterologous Expression of the Kendomycin B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sound of Silence: Activating Silent Biosynthetic Gene Clusters in Marine Microorganisms [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a CRISPR/Cas9-mediated gene-editing tool in Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. streptomyces.org.uk [streptomyces.org.uk]
- 17. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tetromycin B Production
Welcome to the technical support center for improving the yield of Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation of Streptomyces species for the production of this unique tetronic acid-containing antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an antibiotic characterized by an unusual tetronic acid structure. While the specific producing strain for this compound is not widely documented in publicly available literature, related tetronic acid antibiotics are produced by various species of Streptomyces, a genus of Gram-positive bacteria known for its prolific production of secondary metabolites. For instance, the tetrodecamycin family of antibiotics, which also contain a tetronate ring, are produced by strains such as Streptomyces sp. strain WAC04657, Streptomyces atroolivaceus, and Streptomyces globisporus.[1] It is highly probable that this compound is also synthesized by a Streptomyces species.
Q2: What is the general biosynthetic pathway for tetronic acid antibiotics like this compound?
A2: The biosynthesis of tetronic acid antibiotics is a complex process involving polyketide synthases (PKSs) and other tailoring enzymes. While the specific gene cluster for this compound is not yet detailed in the literature, the biosynthesis of the related tetrodecamycins offers a model pathway. This process begins with the formation of a polyketide backbone by PKS enzymes. A key step is the formation of the characteristic five-membered tetronate ring, which is catalyzed by a specific set of enzymes. Further modifications by other enzymes lead to the final structure of the antibiotic.
Below is a putative biosynthetic pathway for a generic tetronic acid antibiotic, based on known pathways for similar compounds.
References
Technical Support Center: Troubleshooting Tetracycline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of tetracycline and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a tetracycline preparation?
A1: The most prevalent impurities in tetracycline production include 4-epitetracycline, anhydrotetracycline, 4-epianhydrotetracycline, and chlortetracycline.[1][2] These impurities can arise from the fermentation process or degradation during purification and storage.
Q2: What are the optimal storage conditions for tetracycline to minimize degradation?
A2: Tetracycline is sensitive to light, heat, and extreme pH conditions.[3] For maximum stability, it should be stored in a freezer, protected from light and moisture.[4] Aqueous solutions of tetracycline are most stable at a slightly acidic pH of 4 to 5.5 at room temperature.[5] Solutions with a pH below 2 or alkaline hydroxide solutions can rapidly degrade the antibiotic.[4]
Q3: My tetracycline solution has turned dark. What is the cause?
A3: Darkening of tetracycline, particularly in moist air and upon exposure to strong sunlight, is a sign of degradation.[4] The formation of a brown color in the presence of tetracycline and molecular oxygen can also be due to enzymatic degradation, for instance by the enzyme TetX, which hydroxylates tetracycline leading to unstable degradation products.[6]
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of purified tetracycline is significantly lower than expected.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation during purification | Monitor pH and temperature throughout the process. | Maintain a slightly acidic pH (4-5.5) and avoid high temperatures.[5][7] Use of refrigerated centrifuges and cold rooms is advised. |
| Incomplete precipitation/crystallization | Optimize crystallization conditions. | Adjust the pH to the optimal range for precipitation (e.g., 4 to 5.5).[8] Consider using seed crystals to promote crystallization.[9] The rate of change in pH and temperature, as well as agitation speed, can affect the precipitate amount.[10] |
| Loss during extraction | Check the efficiency of the solvent extraction steps. | Ensure the correct solvent and pH are used for extraction. For example, butanol can be used for extraction after acidifying the culture broth.[11] |
| Poor binding to chromatography resin | Verify the column equilibration and sample loading conditions. | Ensure the pH and ionic strength of the sample and binding buffer are optimal for the chosen chromatography method (e.g., reversed-phase). |
Product Fails Purity Specifications
Problem: The purified tetracycline contains unacceptable levels of impurities.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Co-elution of impurities during chromatography | Optimize the chromatography method. | For reversed-phase HPLC, adjust the mobile phase composition (e.g., acetonitrile/water mixture with a pH-adjusting agent like oxalic acid) and gradient to improve the resolution between tetracycline and its impurities.[12][13] |
| Inefficient removal of related substances | Enhance the selectivity of the purification steps. | A combination of purification techniques may be necessary. For instance, an initial precipitation or extraction followed by a high-resolution chromatography step. |
| Formation of degradation products | Review the purification workflow for harsh conditions. | Avoid exposure to strong acids, bases, high temperatures, and direct light.[3][7] |
Experimental Protocols
Protocol 1: Crystallization of Tetracycline
This protocol is a general guideline for the crystallization of tetracycline from an impure solution.
Materials:
-
Crude tetracycline
-
Ethylene glycol monoethyl ether
-
Water
-
Hydrochloric acid (concentrated)
-
Trisodium citrate dihydrate
-
Urea
-
Sodium hydroxide
Methodology:
-
Dissolve the crude tetracycline in a mixture of ethylene glycol monoethyl ether and water (e.g., a 3:4 volume ratio).
-
Adjust the pH to approximately 1.2 with concentrated hydrochloric acid to ensure complete dissolution.[8]
-
Filter the solution to remove any insoluble material.
-
Prepare a separate aqueous solution of trisodium citrate dihydrate and urea.
-
Slowly add the tetracycline solution to the citrate-urea solution with stirring. The pH will rise to about 4, initiating crystallization.[8]
-
Continue stirring at a reduced temperature (e.g., 10°C) for a sufficient time (e.g., 2 hours) to allow for complete crystal formation.[8]
-
Collect the crystals by filtration.
-
Wash the crystals with cold water.
-
Resuspend the crystals in cold water (repulping) and filter again to remove residual impurities.[8]
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 60°C).[8]
Protocol 2: Analytical HPLC for Purity Assessment
This protocol outlines a reversed-phase HPLC method for analyzing the purity of a tetracycline sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 15cm x 4.6mm, 5µm particle size)[12]
-
Tetracycline reference standard and samples
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Oxalic acid
-
Ammonia solution
-
Water, HPLC grade
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and 0.01M aqueous oxalic acid. A common ratio is 1:1.5:5 (v/v/v). Adjust the pH of the oxalic acid solution to 2.0 with an ammonia solution before mixing.[13]
-
Standard and Sample Preparation: Prepare stock solutions of the tetracycline reference standard and the test samples in methanol. Dilute with methanol to a suitable working concentration (e.g., 10-50 µg/mL).[13]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the tetracycline peak based on the retention time of the standard. The peaks of common impurities like epitetracycline, anhydrotetracycline, and epianhydrotetracycline should be resolved from the main tetracycline peak. Purity is assessed by comparing the area of the tetracycline peak to the total area of all peaks.
Data Summary
Table 1: Influence of pH and Temperature on Tetracycline Stability
| Compound | Condition | Observation | Reference |
| Tetracycline | pH 4-5.5, Room Temperature | Stable for at least 3 months in suspension. | [5] |
| Tetracycline | pH < 2 | Potency is reduced. | [4] |
| Tetracycline | Alkaline hydroxide solution | Rapidly destroyed. | [4] |
| Tetracycline | 110-140°C | Thermal degradation follows first-order kinetics. | [7][14] |
| Doxycycline | 110-140°C | Approximately 1.5 times more stable than tetracycline. | [7][14] |
| Oxytetracycline | 110-140°C | Less stable than tetracycline. | [7][14] |
Visual Guides
References
- 1. Separation and quantitative determination of impurities in tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of tetracycline antibiotics and their common impurities by high-performance liquid chromatography using a polymeric column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of the stability of tetracycline suspensions by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization and preliminary X-ray crystallographic analysis of the tetracycline-degrading monooxygenase TetX2 from Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]
- 9. Solved 4.6 Tetracycline crystallisation Tetracycline | Chegg.com [chegg.com]
- 10. [Effect of tetracycline base crystallization on the conditions properties of the powders and drug forms obtained. The development of directed crystallization procedures for tetracycline base] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]
- 12. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing Tetromycin B Dosage for In Vivo Studies: A Technical Support Guide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization of Tetromycin B dosage for in vivo studies. Due to the limited specific data available for this compound, this document leverages information on the broader tetracycline class of antibiotics to offer a foundational framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a tetracycline-class antibiotic in a murine model?
A starting point for dose-ranging studies can be inferred from preclinical efficacy models of similar antibiotics. For example, in mouse septicemia models, 50% protective dose (PD50) values for eravacycline, a fluorocycline, were ≤ 1 mg/kg once daily against Staphylococcus aureus and 1.2 to 4.4 mg/kg once daily against Escherichia coli[1]. For antitrypanosomal activity in rats, tetracycline was evaluated at daily intraperitoneal doses of 0.01, 0.1, 1.0, and 10 mg/kg[2]. Therefore, a broad range of 0.1 to 10 mg/kg could be considered for initial dose-finding studies, depending on the anticipated potency and the infection model.
Q2: How should I administer this compound to my animals?
The route of administration significantly impacts the pharmacokinetic profile of tetracyclines. Oral administration is common, but bioavailability can be affected by co-administration with divalent cations like calcium (found in food)[3]. Intravenous (IV) and intraperitoneal (IP) injections are also frequently used to ensure consistent systemic exposure[2][4]. The choice of administration route should be guided by the experimental model and the target site of infection. For instance, in a urinary tract infection model, both plasma and urine concentrations are critical[4].
Q3: What are the common pharmacokinetic parameters I should consider for tetracyclines?
Key pharmacokinetic (PK) parameters to evaluate include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life[5][6]. The AUC is a measure of total drug exposure over a dosing interval[5]. For tetracyclines, which are generally bacteriostatic, the time that the drug concentration remains above the minimum inhibitory concentration (MIC) is a crucial pharmacodynamic parameter[6].
Q4: What are the potential toxicities associated with tetracycline-class antibiotics?
High doses of tetracyclines, particularly when administered intravenously, have been associated with hepatotoxicity, characterized by acute fatty liver[7]. Other potential adverse effects include nephrotoxicity (kidney damage), esophageal ulceration, and intracranial hypertension[8]. It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model. Histopathological analysis of organs like the liver and kidneys is recommended, especially at higher doses[4].
Q5: How can I troubleshoot a lack of efficacy in my in vivo study?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The administered dose may not be achieving therapeutic concentrations at the site of infection. Dose-escalation studies are necessary.
-
Poor Bioavailability: If administered orally, chelation with components in the animal feed (e.g., calcium) can reduce absorption[3]. Consider changing the administration route or using a low-calcium diet.
-
Drug Resistance: The pathogen in your model may be resistant to the antibiotic.
-
Inappropriate Dosing Regimen: The dosing frequency may not be sufficient to maintain drug levels above the MIC. Pharmacokinetic studies can help optimize the dosing schedule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in animal response | Inconsistent drug administration; Variability in food and water intake (for oral dosing); Individual differences in drug metabolism. | Refine administration technique for consistency; For oral dosing, ensure uniform access to feed and consider fasting protocols; Increase sample size to account for individual variability. |
| Unexpected animal mortality or morbidity | Drug toxicity. | Immediately halt the experiment at that dose level; Conduct a thorough necropsy and histopathology to identify the cause of toxicity; Perform a dose-de-escalation study to find the MTD. |
| No dose-dependent effect observed | The dose range is too narrow or not in the therapeutic window; Saturation of absorption (for oral route). | Broaden the dose range in subsequent studies; Investigate alternative administration routes (e.g., IV, IP) to bypass absorption limitations. |
| Discrepancy between in vitro and in vivo results | Poor drug penetration to the target tissue; Rapid metabolism or clearance of the drug in vivo; The in vitro model does not accurately reflect the in vivo environment. | Conduct pharmacokinetic studies to measure drug concentrations in plasma and target tissues; Evaluate drug stability in plasma; Refine the in vitro model to better mimic physiological conditions. |
Experimental Protocols
General In Vivo Efficacy Study Protocol
A generic workflow for an in vivo efficacy study is outlined below. This should be adapted based on the specific animal model, pathogen, and experimental goals.
Hypothetical Signaling Pathway Inhibition by Tetracyclines
Tetracyclines primarily function by inhibiting bacterial protein synthesis. The diagram below illustrates this mechanism of action.
Quantitative Data Summary
The following tables summarize dosage and pharmacokinetic data for tetracycline and related antibiotics from various studies. This information can serve as a reference for designing initial experiments with this compound.
Table 1: In Vivo Efficacy Dosages of Tetracycline-Class Antibiotics in Animal Models
| Antibiotic | Animal Model | Infection Model | Dosage | Administration Route | Reference |
| Tetracycline | Rat | Trypanosomiasis | 0.01, 0.1, 1.0, 10 mg/kg (daily) | Intraperitoneal (IP) | [2] |
| Eravacycline | Mouse | Septicemia (S. aureus) | ≤ 1 mg/kg (once daily) | Not specified | [1] |
| Eravacycline | Mouse | Septicemia (E. coli) | 1.2 - 4.4 mg/kg (once daily) | Not specified | [1] |
| Eravacycline | Mouse | Neutropenic thigh infection | 0.2 - 9.5 mg/kg (single dose) | Intravenous (IV) | [1] |
| Eravacycline | Mouse | Neutropenic lung infection | 10 mg/kg (twice daily) | Intravenous (IV) | [1] |
| Doxycycline | Mouse & Rabbit | Tuberculosis | 2,000 ppm in feed | Oral | [3] |
| Chelocardin | Mouse | Not specified | 15 mg/kg | Oral | [4] |
| Amidochelocardin | Mouse | Not specified | 15 mg/kg | Oral | [4] |
Table 2: Pharmacokinetic Parameters of Tetracycline-Class Antibiotics
| Antibiotic | Animal Model | Dosage & Route | Cmax | Tmax | Bioavailability (Oral) | Reference |
| Chelocardin | Mouse | 15 mg/kg (IV) | - | - | - | [4] |
| Amidochelocardin | Mouse | 15 mg/kg (PO) | 92.17 ng/mL | 7.3 hours | 6% | [4] |
| Tetracycline | Rabbit | 50 mg/kg (PO) | - | - | - | [9] |
Disclaimer: The information provided in this guide is intended for research purposes only and is based on data available for tetracycline-class antibiotics. It is not a substitute for rigorous, compound-specific experimental validation. Researchers must conduct their own dose-finding, efficacy, and toxicity studies to determine the optimal and safe dosage of this compound for their specific in vivo models.
References
- 1. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Distribution of Doxycycline in Animal Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. facm.ucl.ac.be [facm.ucl.ac.be]
- 7. Tetracycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tetromycin B Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the bioactivity of Tetromycin B in various experimental assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common hurdles and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetronic acid-based antibiotic. Its primary reported mechanism of action is the inhibition of cysteine proteases. It has shown inhibitory activity against rhodesain, falcipain-2, cathepsin L, and cathepsin B. Additionally, it has demonstrated in vitro activity against Trypanosoma brucei and cytotoxic effects on various mammalian cell lines.
Q2: I am observing lower than expected or no activity with this compound in my assay. What are the common initial troubleshooting steps?
Low bioactivity can stem from several factors. We recommend a stepwise approach to troubleshooting:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and that its purity is within an acceptable range for your assay.
-
Confirm Solubility: this compound may have limited solubility in aqueous solutions. Inadequate dissolution can lead to a lower effective concentration.
-
Assess Compound Stability: The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure) should be considered.
-
Review Assay Protocol: Carefully re-examine all steps of your experimental protocol for any potential deviations or sources of error.
-
Check Cell Health and Density (for cell-based assays): The viability and density of cells can significantly impact assay outcomes.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues
Poor solubility is a frequent cause of low bioactivity. If this compound is not fully dissolved, its effective concentration in the assay will be lower than intended.
Question: My this compound is not dissolving properly in my aqueous assay buffer. What should I do?
Answer:
-
Solvent Selection: this compound is reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. Prepare a concentrated stock solution in one of these solvents first.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent. This minimizes the volume of organic solvent added to your final aqueous assay medium.
-
Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (assay medium with the same final concentration of the organic solvent) in your experiments.
-
Gentle Warming and Vortexing: After preparing the stock solution, gentle warming (to 37°C) and vortexing can aid in complete dissolution. Avoid excessive heat, which could degrade the compound.
-
Visual Inspection: Before use, visually inspect the solution for any precipitate. If precipitation is observed, the solution should be prepared fresh.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations |
| DMF | Soluble | Recommended for preparing high-concentration stock solutions. |
| DMSO | Soluble | A common choice for stock solutions; be mindful of potential effects on some cell lines at higher concentrations. |
| Ethanol | Soluble | Can be used for stock solutions; ensure final concentration in the assay is not cytotoxic. |
| Methanol | Soluble | Another option for stock solutions; verify compatibility with your assay system. |
| Aqueous Buffers | Sparingly Soluble | Direct dissolution is not recommended. Prepare a stock in an organic solvent first. |
Guide 2: Investigating Compound Stability
The stability of this compound can be influenced by the solvent, pH, temperature, and light exposure. Degradation of the compound will lead to a loss of bioactivity.
Question: I suspect my this compound might be degrading in the assay medium. How can I check and prevent this?
Answer:
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Storage Conditions: Store the solid compound and stock solutions at -20°C or lower, protected from light. The stability of this compound in solid form is reported to be at least 4 years when stored at -20°C.
-
pH of Assay Medium: The stability of many compounds is pH-dependent. While specific data for this compound is limited, tetracyclines, a different class of antibiotics, can be unstable at acidic pH.[1] Consider the pH of your assay buffer and its potential impact.
-
Incubation Time and Temperature: Long incubation times at physiological temperatures (37°C) can lead to compound degradation.[2] If possible, perform a time-course experiment to see if the activity of this compound decreases over time.
-
Light Exposure: Protect solutions containing this compound from direct light, as some related compounds are known to be light-sensitive.[3]
Table 2: Factors Affecting Compound Stability and Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Increased degradation at higher temperatures. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly. Minimize incubation time at 37°C where possible. |
| pH | Degradation in non-optimal pH conditions. | Maintain a consistent and appropriate pH in your assay buffer. If stability is a major concern, consider a stability study at different pH values. |
| Light | Photodegradation. | Protect stock and working solutions from light by using amber vials or covering tubes with aluminum foil. |
| Solvent | Some solvents can promote degradation over time. | Use high-quality, anhydrous solvents for stock solutions. Avoid storing in reactive solvents for extended periods. |
| Freeze-Thaw Cycles | Can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Guide 3: Optimizing Assay Conditions
Suboptimal assay conditions can mask the true bioactivity of this compound. This is particularly relevant for enzymatic and cell-based assays.
Question: How can I optimize my assay to better detect the activity of this compound?
Answer:
-
Enzyme Assays (Cysteine Protease Inhibition):
-
Enzyme Concentration: Ensure you are using an appropriate concentration of the cysteine protease that results in a robust and linear signal.
-
Substrate Concentration: The concentration of the substrate relative to its Km value can influence the apparent IC50 of an inhibitor.
-
Reducing Agent: Cysteine proteases require a reducing environment for activity. Ensure your assay buffer contains a sufficient concentration of a reducing agent like DTT or TCEP.
-
Pre-incubation: Pre-incubating the enzyme with this compound before adding the substrate may be necessary to allow for sufficient binding and inhibition.
-
-
Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial):
-
Cell Type: The choice of cell line is critical. Ensure the target cells are relevant to the expected activity of this compound.
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[4] Overly confluent or sparse cultures can lead to variable results.
-
Serum Concentration: Components in serum can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage in your culture medium during the treatment period, if compatible with cell health.
-
Inoculum Size (Antimicrobial Assays): The starting number of bacteria can significantly affect the Minimum Inhibitory Concentration (MIC) values.[5] Standardize your inoculum preparation.
-
Table 3: Key Parameters for Assay Optimization
| Assay Type | Parameter | Recommendation |
| Enzyme Assay | Enzyme Concentration | Titrate to find a concentration that gives a linear signal over the assay time. |
| Substrate Concentration | Typically use a concentration at or near the Km value. | |
| Pre-incubation Time | Test different pre-incubation times of enzyme and inhibitor (e.g., 15, 30, 60 minutes). | |
| Cell-Based Assay | Cell Seeding Density | Perform a cell titration to find the optimal density for your assay window. |
| Serum Concentration | Test if reducing serum concentration (e.g., to 1-2%) during treatment enhances activity. | |
| Incubation Time | A time-course experiment (e.g., 24, 48, 72 hours) can reveal the optimal endpoint. | |
| Antimicrobial Assay | Inoculum Density | Standardize to a 0.5 McFarland standard for susceptibility testing. |
| Media Composition | Use standard media like Mueller-Hinton Broth for consistent results. |
Guide 4: Considering Cellular Uptake and Efflux
For cell-based assays, this compound must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability or active efflux can result in low apparent bioactivity.
Question: My this compound shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?
Answer:
This discrepancy often points to issues with cellular permeability or efflux.
-
Cellular Uptake: The physicochemical properties of this compound will determine its ability to passively diffuse across the cell membrane. While specific data is lacking, this is a common hurdle for many compounds.
-
Efflux Pumps: Cells, both bacterial and mammalian, possess efflux pumps that can actively remove foreign compounds, preventing them from reaching an effective intracellular concentration.[6][7]
-
Troubleshooting Strategies:
-
Increase Incubation Time: Longer exposure may allow for greater intracellular accumulation.
-
Use of Permeabilizing Agents (with caution): In some mechanistic studies, low concentrations of non-toxic permeabilizing agents can be used to facilitate compound entry. This is not suitable for all assays.
-
Efflux Pump Inhibitors (for mechanistic studies): Co-incubation with known efflux pump inhibitors can help determine if active efflux is a contributing factor to low bioactivity.
-
Structural Analogs: If available, testing structurally related analogs with different physicochemical properties might provide insight into structure-activity relationships related to cell permeability.
-
Experimental Protocols
Protocol 1: Cysteine Protease Inhibition Assay
This is a general protocol for measuring the inhibition of a cysteine protease like papain, which can be adapted for other cysteine proteases.
-
Prepare Assay Buffer: 100 mM sodium phosphate, pH 6.5, 100 mM NaCl, 2 mM EDTA, 5 mM DTT.
-
Prepare Enzyme Solution: Dilute the cysteine protease stock in assay buffer to the desired working concentration.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of the enzyme solution to each well. b. Add 25 µL of the this compound dilutions or vehicle control to the wells. c. Incubate the plate at 37°C for 15-30 minutes. d. Add 25 µL of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to each well. e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the IC50 value.[8]
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. Antibiotic efflux mechanisms [facm.ucl.ac.be]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetromycin B Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Tetromycin B and its degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
| Issue | Potential Cause | Recommended Solution |
| HPLC: Peak Tailing for this compound | Interaction with residual silanol groups on the HPLC column packing.[1] | - Use a mobile phase with a pH between 2.0 and 3.0 to suppress silanol ionization. - Employ a high-purity, end-capped C8 or C18 column.[1] - Consider adding a competing base to the mobile phase. |
| HPLC: Poor Peak Resolution | Inadequate separation of structurally similar degradation products. | - Optimize the mobile phase gradient and composition. - Decrease the flow rate to increase column efficiency. - Evaluate a different column chemistry (e.g., phenyl-hexyl). |
| HPLC: Ghost Peaks in Chromatogram | Carryover from a previous injection or contamination of the mobile phase.[1] | - Implement a robust needle and injection port wash procedure between runs.[1] - Run blank injections to confirm carryover.[1] - Prepare fresh mobile phase daily using HPLC-grade solvents.[1] |
| LC-MS: Signal Suppression or Enhancement | Matrix effects from co-eluting compounds in the sample.[2] | - Develop a more selective sample preparation method (e.g., solid-phase extraction). - Use matrix-matched calibration standards.[3] - Employ an internal standard that co-elutes with the analyte.[3] |
| Inconsistent Degradation Rates | Uncontrolled experimental variables. | - Precisely control temperature using a column oven and/or incubation chamber.[1] - Protect samples from light, especially if photodegradation is not the focus. - Ensure consistent pH of all solutions. |
| Low Analyte Recovery | Adsorption of this compound to sample containers or instrument components. | - Use silanized glass vials or polypropylene autosampler vials. - Pre-condition the HPLC system with a concentrated standard solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of this compound?
A1: The most frequently reported degradation products of tetracyclines, including this compound, are its epimer, 4-epitetracycline (ETC), and its dehydration products, anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC).[4] Under certain conditions, such as in the presence of methanol or under strong oxidative stress, a more complex mixture of degradation products can be formed.[5]
Q2: What is the optimal pH for a mobile phase in the HPLC analysis of this compound?
A2: A pH range of 2.0 to 3.0 is generally recommended. This acidic condition helps to suppress the ionization of residual silanol groups on the silica-based column packing, which minimizes peak tailing.[1] It's important to avoid a pH between 3 and 5, as this can accelerate the epimerization of tetracyclines.[1]
Q3: How does temperature affect the stability of this compound during analysis?
A3: Higher temperatures accelerate the degradation of tetracyclines.[6] It is crucial to use a column oven to maintain a stable and controlled temperature, typically between 30-40°C, to ensure reproducible results.[1] For storage of samples, especially in an autosampler, maintaining a cool temperature (e.g., 4°C) is recommended to minimize degradation before injection.[1]
Q4: How can I prevent on-column degradation of this compound during HPLC analysis?
A4: To prevent on-column degradation, use a mobile phase with a pH below 3.0 to avoid epimerization.[1] Maintain a controlled and moderate column temperature (e.g., 25-40°C).[1] Additionally, using a column with high-purity packing and end-capping can reduce interactions that may catalyze degradation.[1]
Q5: What are the key factors that influence the degradation rate of this compound in solution?
A5: The primary factors influencing this compound degradation are pH, temperature, and exposure to light.[5][7] Degradation is generally faster at higher temperatures and in more alkaline or strongly acidic conditions.[6][7] Photodegradation can also be a significant pathway, so samples should be protected from light unless it is a variable being studied.[8]
Quantitative Data on Tetracycline Degradation
The following tables summarize the degradation of tetracycline under various conditions. This data can be used as a reference for expected degradation rates in your own experiments.
Table 1: Effect of Temperature on Tetracycline Degradation
| Temperature (°C) | Half-life in Manure (days) | Half-life in Water (days) | Degradation after 2 days in water (%) |
| 40 | - | 0.31 | 95 |
| 50 | 22 | 0.05 | - |
| 60 | 13 | - | - |
| 70 | 9 | - | - |
| Data adapted from a study on oxytetracycline, a closely related tetracycline.[6] |
Table 2: Effect of pH on Tetracycline Degradation
| pH | Removal Efficiency (%) after 120 mins |
| 3 | 63.0 |
| 5 | - |
| 7 | 75.9 |
| 9 | - |
| 11 | - |
| Data from a study on tetracycline degradation in a photo bio-electro-Fenton system.[9] It should be noted that degradation rates are highly dependent on the specific conditions of the experiment. |
Table 3: Photodegradation of Tetracycline
| Initial Concentration (mg/L) | Degradation (%) after 120 mins |
| 20 | 99.1 |
| 30 | 98.2 |
| 60 | 61.1 |
| Data from a study on the photocatalytic degradation of tetracycline.[10] |
Experimental Protocols
1. Protocol for Sample Preparation for Stability Studies
This protocol outlines the preparation of this compound samples for degradation studies under various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water). Ensure the solvent is HPLC-grade.
-
Working Solutions: Dilute the stock solution to the desired final concentration (e.g., 20 mg/L) in the appropriate matrix for your study (e.g., phosphate buffer for pH studies, ultrapure water for temperature and photostability studies).
-
Stress Conditions:
-
pH Stability: Adjust the pH of the working solutions to the desired levels (e.g., 3, 5, 7, 9, 11) using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Thermal Stability: Place vials of the working solution in controlled temperature environments (e.g., 40°C, 60°C, 80°C).[6]
-
Photostability: Expose vials of the working solution to a controlled light source (e.g., a UV lamp or a photostability chamber). Include a set of control samples wrapped in aluminum foil to protect from light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching and Storage: Immediately quench any ongoing degradation by transferring the aliquot to a vial containing a neutralizing agent if necessary and/or placing it in a cold, dark environment (e.g., a freezer at -20°C or an autosampler at 4°C) until analysis.
2. Protocol for HPLC-UV Analysis of this compound and its Degradation Products
This protocol provides a general method for the separation and quantification of this compound and its primary degradation products.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 30% A, 70% B
-
15-18 min: Hold at 30% A, 70% B
-
18-20 min: Gradient back to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 355 nm.
-
Quantification: Create a calibration curve using standards of known concentrations for this compound and its available degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect in high-performance liquid chromatography-tandem mass spectrometry analysis of antibiotics in environmental water samples. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Temperature and Metal Ions on Degradation of Oxytetracycline in Different Matrices [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of tetracycline under a wide pH range in a heterogeneous photo bio-electro-fenton system using FeMn-LDH/g-C3N4 cathode: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic Degradation of Tetracycline by La-Fe Co-Doped SrTiO3/TiO2 Composites: Performance and Mechanism Study [mdpi.com]
Technical Support Center: Enhancing Tetromycin B Solubility for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Tetromycin B for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antibiotic with a tetronic acid structure. It has shown efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). As a member of the tetronic acid family, its solubility characteristics are a critical consideration for in vitro and in vivo experimental setups.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on the solubility of its core structure, tetronic acid, the following solvents are recommended as starting points for dissolving this compound:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Water (solubility may be limited)
It is crucial to start with small quantities to determine the optimal solvent and concentration for your specific experimental needs.
Q3: this compound is not dissolving in my chosen solvent. What should I do?
If you are encountering solubility issues with this compound, please refer to the troubleshooting guide below for a systematic approach to resolving the problem.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a step-by-step approach to address common solubility challenges with this compound.
Step 1: Solvent Selection and Optimization
If initial attempts to dissolve this compound are unsuccessful, consider the following strategies.
Recommended Solvents and Properties:
| Solvent | Notes |
| DMSO | A strong aprotic solvent, often the first choice for dissolving hydrophobic compounds. Use fresh, anhydrous DMSO for best results as it can absorb moisture, which may reduce solubility. |
| Ethanol | A polar protic solvent that can be a good alternative to DMSO. |
| Methanol | Another polar protic solvent, similar to ethanol. |
| Acetonitrile | A polar aprotic solvent. |
| Water | While the parent tetronic acid has some water solubility, this compound's overall structure may limit its aqueous solubility. Consider pH adjustment or the use of co-solvents. |
Experimental Protocol for Solvent Optimization:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several separate, sterile microcentrifuge tubes.
-
Add a small, measured volume (e.g., 100 µL) of each of the recommended solvents to a different tube.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, proceed with the techniques outlined below.
Step 2: Physical Dissolution Aids
If the compound does not readily dissolve with simple vortexing, the following physical methods can be employed.
Experimental Workflow for Aiding Dissolution:
Caption: Workflow for physical methods to aid this compound dissolution.
Detailed Methodologies:
-
Sonication: Place the vial containing the this compound solution in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break down aggregates and enhance solvent interaction.
-
Gentle Warming: Warm the solution to a temperature no higher than 37°C. Use a water bath for even heat distribution. Avoid excessive heat, as it may degrade the compound.
Step 3: Chemical Modifications for Enhanced Solubility
For challenging cases, particularly for aqueous solutions, the following chemical modifications can be explored.
Summary of Chemical Approaches:
| Method | Description |
| pH Adjustment | For acidic or basic compounds, altering the pH of the solution can significantly increase solubility by ionizing the molecule. The tetronic acid moiety suggests that increasing the pH (making it more basic) might improve solubility. |
| Co-solvents | Using a mixture of solvents can enhance solubility. A common approach is to first dissolve this compound in a small amount of a strong organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing. |
| Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. |
Experimental Protocol for Co-Solvent System:
-
Dissolve this compound in a minimal volume of 100% DMSO.
-
While vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the DMSO concentrate.
-
Observe for any precipitation. If precipitation occurs, the final concentration may be too high for that co-solvent ratio.
Hypothetical Signaling Pathway of this compound in Bacteria
While the precise signaling pathway of this compound is not fully elucidated, its mechanism of action is likely similar to other tetracycline antibiotics, which inhibit bacterial protein synthesis.
Caption: Postulated mechanism of action for this compound in bacteria.
This diagram illustrates the hypothesized mechanism where this compound enters the bacterial cell and binds to the 30S ribosomal subunit. This binding event is thought to interfere with the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and ultimately halting bacterial growth and replication. This mode of action is characteristic of the tetracycline class of antibiotics.
Disclaimer: The information provided is based on the chemical properties of tetronic acid and the known mechanisms of related tetracycline antibiotics. It is intended as a guide for researchers. Experimental conditions should be optimized for each specific application.
Minimizing off-target effects of Tetromycin B in cell culture
Welcome to the Technical Support Center for Tetromycin B and its analogs (e.g., Tetracycline, Doxycycline). This resource is designed for researchers, scientists, and drug development professionals to understand and mitigate potential off-target effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Tetracycline-class compounds?
A1: Tetracycline and its analogs are antibiotics that primarily function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome, thereby halting the elongation of polypeptide chains.[1][2][3] This action is bacteriostatic, meaning it suppresses bacterial growth and replication.[1][2]
Q2: I'm observing unexpected effects in my mammalian cell culture experiments with Doxycycline, even at concentrations used for inducible gene expression systems (e.g., Tet-On/Tet-Off). What could be the cause?
A2: A significant and well-documented off-target effect of tetracyclines in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[4][5][6] Mitochondria possess their own ribosomes (70S), which are evolutionarily related to bacterial ribosomes. Tetracyclines can, therefore, bind to these mitochondrial ribosomes and disrupt the synthesis of essential mitochondrial-encoded proteins.[4][5][6] This leads to a state of "mitonuclear protein imbalance," causing mitochondrial stress and a cascade of downstream cellular effects, including altered metabolism and changes in gene expression.[4]
Q3: What is the mitochondrial unfolded protein response (UPRmt), and how is it related to tetracycline's off-target effects?
A3: The mitochondrial unfolded protein response (UPRmt) is a stress signaling pathway that is activated by the accumulation of unfolded or misfolded proteins within the mitochondria.[5][7][8] By inhibiting mitochondrial translation, tetracyclines cause an imbalance between nuclear- and mitochondrial-encoded proteins, leading to the accumulation of unassembled protein complexes and triggering the UPRmt.[5][9] This response aims to restore mitochondrial homeostasis by increasing the expression of mitochondrial chaperones and proteases.[7][10]
Q4: What are the observable consequences of tetracycline-induced mitochondrial stress in cell culture?
A4: The off-target effects on mitochondria can manifest in several ways:
-
Altered Cellular Metabolism: A shift from oxidative phosphorylation to a more glycolytic phenotype is often observed, characterized by increased lactate secretion and reduced oxygen consumption.[6][11]
-
Reduced Cell Proliferation: At concentrations commonly used for inducible systems (e.g., 1 µg/mL), doxycycline has been shown to slow the proliferation of various human cell lines.[6][12]
-
Changes in Gene Expression: Activation of the UPRmt leads to the altered expression of numerous nuclear genes involved in mitochondrial function, stress response, and metabolism.[4]
-
Mitochondrial Morphology Changes: Doxycycline has been observed to protect against oxidative stress-induced mitochondrial fragmentation.[13]
Q5: How can I minimize these off-target effects in my experiments?
A5: Several strategies can be employed:
-
Use the Lowest Effective Concentration: Titrate the compound to the lowest possible concentration that achieves the desired on-target effect (e.g., gene induction in a Tet-On system).
-
Include Proper Controls: Always include a "vehicle-only" control group. For inducible systems, a crucial control is treating parental cells (without the Tet-inducible construct) with the same concentration of the tetracycline analog to observe any baseline off-target effects.
-
Limit Exposure Time: Reduce the duration of treatment to the minimum time required to observe the desired on-target phenotype.
-
Consider Alternative Inducible Systems: If off-target effects are a significant concern, explore other inducible systems that do not rely on tetracycline-based compounds.
-
Validate On-Target Effects: Use secondary assays, such as siRNA/shRNA knockdown of the intended target, to confirm that the observed phenotype is a direct result of modulating your target of interest and not an off-target effect.
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Action |
| Reduced cell growth rate after Doxycycline treatment in a Tet-On experiment. | Off-target inhibition of mitochondrial protein synthesis leading to reduced proliferation. | 1. Perform a dose-response curve to find the minimal Dox concentration that still provides adequate gene induction. 2. Treat parental cells (lacking the Tet-On system) with the same Dox concentration to quantify the baseline effect on proliferation. 3. Shorten the duration of Dox exposure if experimentally feasible. |
| Unexpected changes in metabolic assays (e.g., increased lactate, decreased oxygen consumption). | Doxycycline-induced shift towards glycolytic metabolism. | 1. Acknowledge this potential confounding factor in your data interpretation. 2. Use the controls mentioned above to isolate the metabolic effects of your induced gene from the off-target effects of Doxycycline. |
| Phenotype is observed in parental cell line treated with Doxycycline. | The observed phenotype is likely an off-target effect of Doxycycline and not due to the induction of your gene of interest. | 1. This is a critical control finding. The phenotype cannot be attributed to your induced gene. 2. Consider using an alternative inducible system or validate your findings using a non-pharmacological approach like transient transfection or CRISPRa/i. |
| Inconsistent results when using different Tetracycline analogs. | Different analogs can have varying potencies for both on-target and off-target effects. | 1. Be consistent with the specific analog and batch used throughout an experimental series. 2. If switching analogs, re-optimize the concentration and perform control experiments to characterize its specific off-target profile. |
Data on Off-Target Effects of Doxycycline
The following tables summarize quantitative data from published studies on the off-target effects of Doxycycline in various human cell lines.
Table 1: Effect of Doxycycline on Mitochondrial Protein Balance and Oxygen Consumption
| Cell Line | Doxycycline Conc. (µg/mL) | Duration (hours) | MTCO1/SDHA Ratio (Fold Change vs. Control) | Basal Oxygen Consumption Rate (Fold Change vs. Control) |
| HeLa | 60 | 24 | ~0.5 | Not Reported |
| MCF12A | 1 | 96 | Not Reported | ~0.8 |
| 293T | 1 | 96 | Not Reported | ~0.75 |
| A549 | 1 | 96 | Not Reported | ~0.7 |
| HCT116 | 1 | 96 | Not Reported | ~0.6 |
Data compiled from studies on HeLa, MCF12A, 293T, A549, and HCT116 cells. MTCO1 is a mitochondrial DNA-encoded protein, and SDHA is a nuclear DNA-encoded protein; a decrease in this ratio indicates mitonuclear protein imbalance.[14][15]
Table 2: Effect of Doxycycline on Cellular Metabolism and Proliferation
| Cell Line | Doxycycline Conc. (µg/mL) | Duration (hours) | Lactate Production Rate (Fold Change vs. Control) | Glucose Consumption Rate (Fold Change vs. Control) | Proliferation (Normalized to Control) |
| MCF12A | 1 | 96 | ~1.4 | ~1.3 | ~0.7 |
| 293T | 1 | 96 | ~1.2 | ~1.2 | ~0.8 |
| A549 | 1 | 96 | ~1.3 | ~1.2 | ~0.8 |
| HCT116 | 1 | 96 | ~1.3 | ~1.2 | ~0.6 |
Data compiled from studies on various human cell lines, showing a general shift towards glycolysis and reduced proliferation at a commonly used Doxycycline concentration.[6][15][16]
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using siRNA Knockdown
This protocol provides a workflow to determine if an observed cellular phenotype is a result of the intended target's modulation or an off-target effect of the compound.
Objective: To differentiate between on-target and off-target effects of this compound/analogs.
Principle: If the compound's effect is on-target, knocking down the target protein using siRNA should prevent the phenotype from appearing upon compound treatment. If the phenotype persists even after target knockdown, it is likely an off-target effect.
Methodology:
-
siRNA Design and Transfection:
-
Design at least two independent siRNAs targeting your protein of interest.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfect cells with the target-specific siRNAs and the control siRNA according to the manufacturer's protocol.
-
Allow 48-72 hours for efficient knockdown of the target protein.
-
-
Verification of Knockdown:
-
Harvest a subset of cells from each condition to verify knockdown efficiency via Western Blot or qPCR. A knockdown of >70% is generally considered effective.
-
-
Compound Treatment:
-
Treat the remaining cells (with target knockdown and control siRNA) with this compound/analog at the desired concentration.
-
Include a vehicle control for both the target knockdown and scrambled siRNA groups.
-
-
Phenotypic Analysis:
-
After the appropriate treatment duration, assess the cellular phenotype of interest (e.g., cell viability, reporter gene expression, morphological changes).
-
-
Data Interpretation:
-
On-Target Effect: The phenotype is observed in "scrambled siRNA + compound" treated cells but is significantly reduced or absent in "target siRNA + compound" treated cells.
-
Off-Target Effect: The phenotype is observed in both "scrambled siRNA + compound" and "target siRNA + compound" treated cells.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target within the cell.
Objective: To confirm the binding of this compound/analog to its target protein in intact cells.
Principle: When a ligand binds to a protein, it often increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells across a range of temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the this compound/analog or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Analyze the amount of the soluble target protein in each sample using Western Blot or another protein detection method (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.
-
Signaling Pathway Visualization
The primary off-target effect of Tetracycline/Doxycycline in mammalian cells is the induction of the Mitochondrial Unfolded Protein Response (UPRmt).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline-Tet Repressor Binding Specificity: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline-induced mitohormesis mediates disease tolerance against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum-mitochondria coupling increases during doxycycline-induced mitochondrial stress in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 7. Frontiers | Mitochondrial unfolded protein response (UPRmt): what we know thus far [frontiersin.org]
- 8. Mitochondrial unfolded protein response - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Signaling the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Doxycycline protects against ROS-induced mitochondrial fragmentation and ISO-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines [escholarship.org]
Modifying fermentation conditions to increase Tetromycin B titer
Welcome to the technical support center for optimizing Tetromycin B production. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance this compound titer during fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but the this compound titer is very low. What are the most critical fermentation parameters to investigate?
A1: Low titer despite good growth often points to suboptimal conditions for secondary metabolite production. The most critical parameters to investigate are the composition of the fermentation medium (carbon-to-nitrogen ratio), pH, and aeration.[1][2] Streptomyces fermentation has distinct growth and production phases; conditions that favor rapid biomass accumulation (trophophase) may not be ideal for antibiotic synthesis (idiophase).
Q2: What are the recommended starting points for pH and temperature for this compound fermentation?
A2: For antibiotic production by Streptomyces species, a neutral initial pH is generally recommended, typically between 7.0 and 7.2.[2][3] The optimal temperature is usually around 28-30°C.[2][4] It is crucial to monitor the pH throughout the fermentation, as metabolic byproducts can cause it to drop ("turn sour"), which can inhibit antibiotic production.[5]
Q3: How do I select the best carbon and nitrogen sources for my fermentation medium?
A3: The choice of carbon and nitrogen sources is critical and can significantly influence the final titer.[1] Complex organic sources are often superior to simple ones for secondary metabolite production.
-
Carbon Sources: Slowly metabolized sugars like soluble starch are often preferred over rapidly consumed sources like glucose, which can cause catabolite repression.[5][6]
-
Nitrogen Sources: A combination of organic nitrogen sources such as soybean flour, peanut meal, corn pulp, or yeast extract is typically effective.[5][6][7][8]
Systematic optimization using methods like one-factor-at-a-time (OFAT) or Response Surface Methodology (RSM) is recommended to find the ideal combination and concentration.[1][6][7]
Q4: What is the role of inorganic phosphate in the fermentation medium?
A4: Inorganic phosphate is essential for primary metabolism and growth, but high concentrations can suppress the production of secondary metabolites like tetracyclines.[1] It's a key regulatory signal. If you are experiencing low yields, consider optimizing the phosphate concentration in your medium.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during this compound fermentation.
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | 1. Carbon Source: Replace or supplement rapidly metabolized sugars (e.g., glucose) with complex carbohydrates like soluble starch or dextrin.[5] 2. Nitrogen Source: Test different organic nitrogen sources like soybean flour, peptone, or yeast extract.[8][9] The C:N ratio is critical. 3. Phosphate Levels: High phosphate can inhibit secondary metabolism.[1] Try reducing the initial concentration of phosphate salts (e.g., K2HPO4/KH2PO4). |
| Incorrect pH Profile | 1. Initial pH: Ensure the starting pH of the medium is neutral (around 7.0-7.2).[2] 2. pH Control: Monitor pH throughout the fermentation. If the medium becomes acidic, consider adding a buffering agent like calcium carbonate (CaCO3) to the medium or implementing a pH control strategy with a bioreactor.[8][10] |
| Poor Aeration/Oxygen Supply | 1. Agitation Speed: In a bioreactor, insufficient agitation can lead to low dissolved oxygen (DO). Gradually increase the agitation speed (e.g., from 150 to 250 rpm).[9] 2. Flask Culture: Use baffled flasks to improve aeration and ensure the culture volume does not exceed 20-25% of the flask volume.[11] |
| Strain Viability/Degeneration | 1. Inoculum Quality: Use a fresh, high-quality inoculum from a well-sporulated culture.[11] 2. Stock Culture: If yields have decreased over time, the production strain may have degenerated. Return to an earlier glycerol stock to restart your seed train. |
Issue 2: Batch-to-Batch Variability
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including age of the seed culture and inoculum size (e.g., 8% v/v).[2] Use spore counts or a consistent mycelial suspension volume. 2. Two-Stage Inoculum: Implement a two-stage seed culture protocol to ensure a more uniform and vigorous inoculum for the production fermenter. |
| Raw Material Variability | 1. Source Consistency: Complex media components (e.g., soybean meal, corn pulp) can vary between suppliers or batches. If possible, purchase larger lots or pre-screen new batches in small-scale experiments. 2. Defined Medium: For better consistency, consider transitioning from a complex to a more defined medium, although this may require extensive optimization to maintain high titers. |
| Inconsistent Sterilization | 1. Maillard Reaction: Over-sterilization (autoclaving) of media containing both sugars and amino sources can lead to the Maillard reaction, creating inhibitory compounds. Consider sterilizing heat-sensitive components separately and adding them aseptically. |
Experimental Protocols
Protocol 1: Two-Stage Seed Culture Preparation for Streptomyces
This protocol ensures a healthy and active inoculum for the production fermenter.
-
Spore Suspension: Scrape spores from a mature (7-10 days) agar plate of the Streptomyces strain into sterile water or a 20% glycerol solution.
-
Stage 1 Seed Culture: Inoculate a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or ISP-2 medium).[9][11]
-
Incubation: Incubate at 28°C with shaking at 200 rpm for 48-72 hours, until the culture becomes turbid with visible mycelial growth.[11]
-
Stage 2 Seed Culture: Transfer the Stage 1 culture (e.g., 5-10% v/v) into a larger flask containing the same seed medium.
-
Incubation: Incubate again under the same conditions for another 24-48 hours. This culture is now ready to be used to inoculate the production fermenter.
Protocol 2: Base Fermentation Medium Optimization (One-Factor-at-a-Time)
This method helps identify the most influential media components.
-
Establish Baseline: Prepare a base production medium. A good starting point for tetracycline-producing Streptomyces includes soluble starch, a complex nitrogen source, and essential salts.[8][9]
-
Vary Carbon Source: Prepare several flasks with the base medium, but replace soluble starch with other carbon sources (e.g., glucose, sucrose, dextrin) at the same concentration.
-
Vary Nitrogen Source: Using the best carbon source from the previous step, prepare flasks where the soybean flour is replaced by other nitrogen sources (e.g., peptone, yeast extract, peanut meal) at an equivalent nitrogen concentration.
-
Fermentation: Inoculate all flasks with a standardized seed culture. Ferment for 7 days at 28°C.
-
Analysis: At the end of the fermentation, measure the this compound titer from each flask using a suitable analytical method (e.g., HPLC).
-
Selection: Select the carbon and nitrogen sources that result in the highest titer for further optimization.
Visualizations
Logical Workflow for Fermentation Optimization
Caption: A phased approach to optimizing this compound fermentation.
Troubleshooting Decision Tree for Low Titer
References
- 1. frontiersin.org [frontiersin.org]
- 2. primescholars.com [primescholars.com]
- 3. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103602714A - Method for producing tetracycline by fermentation of streptomyces aureus - Google Patents [patents.google.com]
- 6. airccse.com [airccse.com]
- 7. researchgate.net [researchgate.net]
- 8. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Target of Tetracycline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to validate the antibacterial target of tetracycline. By examining key performance indicators alongside alternative antibiotic classes, this document serves as a resource for researchers in the field of antibacterial drug discovery and development.
Executive Summary
Comparative Analysis of Antibacterial Activity
The efficacy of tetracycline and its alternatives can be quantified and compared using several key metrics, including binding affinity to their respective targets (Kd), the concentration required to inhibit 50% of a biological process (IC50) in vitro, and the minimum inhibitory concentration (MIC) required to prevent visible growth of bacteria.
Table 1: Comparison of Binding Affinity (Kd) and In Vitro Inhibition (IC50)
| Antibiotic Class | Antibiotic | Target | Target Organism/System | Binding Affinity (Kd) | In Vitro IC50 |
| Tetracyclines | Tetracycline | 30S Ribosomal Subunit | E. coli Ribosomes | ~1 µM[] | 0.807 µg/mL (Chlamydophila psittaci multiplication)[2] |
| β-Lactams | Penicillin G | Penicillin-Binding Proteins (PBPs) | Staphylococcus aureus | Varies by PBP | Not typically measured |
| Macrolides | Erythromycin | 50S Ribosomal Subunit | E. coli Ribosomes | ~0.5 µM | ~1 µg/mL |
| Fluoroquinolones | Ciprofloxacin | DNA Gyrase (GyrA) | E. coli | ~0.1 µM | ~0.02 µg/mL |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL
| Antibiotic | Escherichia coli | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa |
| Tetracycline | 2 - >256 | 0.25 - 128 | 0.25 - >128 | >128 |
| Amoxicillin (β-Lactam) | 4 - >128 | 0.12 - 2 | >256 | >128 |
| Azithromycin (Macrolide) | >256 | 0.25 - >256 | 0.5 - >256 | >256 |
| Ciprofloxacin (Fluoroquinolone) | 0.015 - >32 | 0.12 - 32 | 0.12 - >32 | 0.25 - >32 |
Note: MIC values can vary significantly depending on the specific strain and resistance mechanisms present.
Experimental Protocols for Target Validation
The validation of an antibacterial target relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to confirm the interaction of tetracycline with its ribosomal target and to assess its antibacterial efficacy.
Ribosome Binding Assay (Filter Binding)
This assay quantifies the direct interaction between a radiolabeled antibiotic and its target, in this case, the 30S ribosomal subunit.
Objective: To determine the binding affinity (Kd) of [3H]-tetracycline to the 30S ribosomal subunit.
Materials:
-
[3H]-tetracycline (radiolabeled)
-
Purified 30S ribosomal subunits from E. coli
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH4Cl, 3 mM Mg(OAc)2, 4 mM 2-mercaptoethanol)[3]
-
Nitrocellulose filters (0.45 µm)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Vacuum filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Preparation of Ribosomes: Thaw purified 30S ribosomal subunits on ice. Dilute to the desired concentration in cold binding buffer.
-
Binding Reaction: In microcentrifuge tubes, prepare a series of reactions containing a fixed concentration of 30S ribosomal subunits and varying concentrations of [3H]-tetracycline. Include a control with no ribosomes to measure non-specific binding.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes to allow binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. The nitrocellulose filter will retain the ribosome-[3H]-tetracycline complex, while unbound [3H]-tetracycline will pass through.
-
Washing: Wash the filters twice with a small volume of ice-cold binding buffer to remove any unbound radiolabel.
-
Quantification: Place the nitrocellulose filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding (counts from the no-ribosome control) from the total binding to get specific binding. Plot specific binding versus the concentration of [3H]-tetracycline and fit the data to a saturation binding curve to determine the Kd.
In Vitro Translation Inhibition Assay (Luciferase Reporter)
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC50 of tetracycline for the inhibition of bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding luciferase under a bacterial promoter
-
Amino acid mixture
-
Tetracycline stock solution
-
Luciferase assay reagent
-
Luminometer
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, set up the in vitro transcription-translation reactions according to the manufacturer's instructions for the S30 extract system.
-
Inhibitor Addition: Add varying concentrations of tetracycline to the reaction wells. Include a no-antibiotic control (100% activity) and a no-DNA control (background).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation of the luciferase reporter gene.
-
Luminescence Measurement: Add the luciferase assay reagent to each well, which lyses the system and provides the substrate for the luciferase enzyme. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-DNA control) from all readings. Normalize the data to the no-antibiotic control. Plot the percentage of inhibition versus the tetracycline concentration and fit the data to a dose-response curve to determine the IC50.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is the gold standard method for determining the susceptibility of a bacterium to an antimicrobial agent.
Objective: To determine the lowest concentration of tetracycline that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tetracycline stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Antibiotic Dilution: Prepare a serial two-fold dilution of tetracycline in CAMHB across the wells of a 96-well plate. Leave one column as a growth control (no antibiotic) and one as a sterility control (no bacteria).
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute this to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Visualization of Mechanisms and Workflows
Mechanism of Action of Different Antibiotic Classes
The following diagrams illustrate the distinct molecular mechanisms by which tetracycline and its comparator antibiotics exert their antibacterial effects.
References
Cross-resistance studies of Tetromycin B with other antibiotics
A Comparative Guide to the Cross-Resistance Profiles of Tetracycline-Resistant Bacteria
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of the susceptibility of tetracycline-resistant bacteria to other antibiotic classes, supported by experimental data. We delve into the common mechanisms of tetracycline resistance and their implications for the efficacy of alternative antimicrobial agents.
Key Mechanisms of Tetracycline Resistance
Tetracycline resistance in bacteria is primarily mediated by two predominant mechanisms:
-
Efflux Pumps: These are membrane proteins that actively expel tetracycline from the bacterial cell, preventing it from reaching its ribosomal target. The most common efflux pump genes in Gram-negative bacteria are tet(A) and tet(B).[1][2]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge tetracycline, allowing protein synthesis to continue even in the presence of the antibiotic. The tet(M) gene is a well-studied example of an RPP.[2]
The specific mechanism of tetracycline resistance can significantly influence the cross-resistance profile of a bacterial strain.
Data Presentation: Cross-Resistance in Escherichia coli
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antibiotics against E. coli strains with characterized tetracycline resistance genes. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Comparative MICs (µg/mL) for Tetracycline-Resistant E. coli
| Antibiotic Class | Antibiotic | Tetracycline-Susceptible E. coli (MIC) | E. coli with tet(A) (MIC) | E. coli with tet(B) (MIC) |
| Tetracyclines | Tetracycline | ≤4 | ≥16 | ≥16 |
| Doxycycline | ≤4 | 8 - 32 | 16 - 64 | |
| Minocycline | ≤4 | 8 | ≥16 | |
| Fluoroquinolones | Ciprofloxacin | ≤1 | Variable | Variable |
| Levofloxacin | ≤2 | Variable | Variable | |
| Aminoglycosides | Gentamicin | ≤4 | ≤4 | ≤4 |
| Amikacin | ≤16 | ≤16 | ≤16 | |
| Beta-Lactams | Ampicillin | ≤8 | Variable | Variable |
| Ceftriaxone | ≤1 | ≤1 | ≤1 | |
| Macrolides | Azithromycin | High Intrinsic Resistance | High Intrinsic Resistance | High Intrinsic Resistance |
Note: MIC values can vary between studies and strains. "Variable" indicates that significant cross-resistance is not consistently observed and depends on other resistance mechanisms that may be present.
Data Presentation: Cross-Resistance in Staphylococcus aureus
This table presents the cross-resistance patterns observed in tetracycline-resistant Staphylococcus aureus.
Table 2: Co-resistance Patterns in Tetracycline-Resistant S. aureus
| Antibiotic | Tetracycline-Susceptible S. aureus (% Resistant) | Tetracycline-Resistant S. aureus (% Resistant) | Odds Ratio of Co-resistance |
| Oxacillin (MRSA) | 44.1% | 51.2% | 1.35 |
| Trimethoprim-Sulfamethoxazole | 10.3% | 21.1% | 2.32 |
| Clindamycin | Not Specified | Not Specified | 2.33 |
Data compiled from a study on S. aureus isolates.[3][4][5][6] The odds ratio indicates the likelihood of co-resistance in tetracycline-resistant strains compared to susceptible ones.
Experimental Protocols
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.[7][8][9][10][11][12][13]
1. Preparation of Materials:
-
Bacterial Culture: An 18-24 hour culture of the test bacterium grown on a suitable non-selective agar medium (e.g., Tryptic Soy Agar).
-
Antibiotic Stock Solutions: Prepare stock solutions of the antibiotics to be tested at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.[13]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
-
McFarland Standard: A 0.5 McFarland turbidity standard to standardize the bacterial inoculum.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from the fresh agar plate and transfer them to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the antibiotic stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of antibiotic concentrations.
-
Leave one or more wells without antibiotic to serve as a positive control for bacterial growth and one well with only sterile broth as a negative control.
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum.
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[13]
Mandatory Visualization
Experimental Workflow for Cross-Resistance Determination
Caption: Workflow for determining antibiotic cross-resistance using broth microdilution.
Signaling Pathway: Regulation of Tetracycline Resistance by TetR
The expression of the tet(A) efflux pump is often regulated by the repressor protein TetR. This system provides an elegant mechanism for inducible resistance.
Caption: Regulation of the TetA efflux pump by the TetR repressor protein.[14][15][16][17][18]
References
- 1. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxycycline Postexposure Prophylaxis–Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. TetR - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Promoter Strength Driving TetR Determines the Regulatory Properties of Tet-Controlled Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxycycline and Tetromycin B: A Tale of Two Distinct Antibiotics
For researchers, scientists, and drug development professionals, a comprehensive understanding of different antibiotic agents is paramount. This guide provides a comparative analysis of doxycycline, a widely used tetracycline antibiotic, and Tetromycin B, a lesser-known compound. However, it is crucial to note at the outset that publicly available data on this compound is exceptionally scarce, precluding a detailed, side-by-side comparison with the well-documented doxycycline.
This guide will first delineate the known characteristics of each compound individually, drawing from available scientific literature. Subsequently, it will highlight the fundamental differences between them and explain the limitations in providing a comprehensive comparative analysis as initially intended.
Doxycycline: A Workhorse of the Tetracycline Class
Doxycycline is a semi-synthetic, second-generation tetracycline antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[1][2]
Mechanism of Action
Doxycycline exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It reversibly binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein production and bacterial growth.[1][3]
The following diagram illustrates the mechanism of action of doxycycline:
Caption: Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Antimicrobial Spectrum
Doxycycline is effective against a wide range of pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
-
Gram-negative bacteria: Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae
-
Atypical bacteria: Chlamydia trachomatis, Mycoplasma pneumoniae, Rickettsia species
-
Protozoan parasites: Plasmodium falciparum (for malaria prophylaxis)[2][4]
Pharmacokinetic Properties
A summary of the key pharmacokinetic parameters of doxycycline is presented in the table below.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~95% | [1] |
| Time to Peak Concentration (Tmax) | 1.5 - 4 hours | [1] |
| Protein Binding | 80-95% | [1] |
| Half-life | 18-22 hours | [5] |
| Metabolism | Minimal | [5] |
| Excretion | Primarily renal and fecal | [1][5] |
This compound: An Enigmatic Tetronic Acid Antibiotic
Information regarding this compound is exceedingly limited in the public domain. The available data suggests it is structurally distinct from the tetracycline class of antibiotics.
Known Characteristics
-
Chemical Class: Tetronic acid[6]
-
Chemical Formula: C34H46O5[6]
-
CAS Number: 180027-84-3[6]
-
Reported Activity: Efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)[6]
Due to the lack of available research, details regarding its mechanism of action, full antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and potential signaling pathway interactions are unknown.
The Challenge of a Direct Comparison
A meaningful comparative analysis, as requested, requires a substantial body of evidence for both compounds. The stark disparity in available data between doxycycline and this compound makes a direct, evidence-based comparison of their performance impossible at this time.
Key Differences:
-
Chemical Structure: Doxycycline is a tetracycline antibiotic, characterized by a four-ring carbocyclic structure. This compound is identified as a tetronic acid, a class of compounds with a distinct five-membered lactone ring structure. This fundamental structural difference implies different mechanisms of action and biological targets.
-
Data Availability: Doxycycline has been extensively studied for decades, resulting in a wealth of information on its efficacy, safety, and clinical applications. In contrast, this compound appears to be a research compound with very limited public data.
Experimental Protocols: A Note on Unavailability
Detailed experimental protocols for key comparative experiments, such as Minimum Inhibitory Concentration (MIC) determination or time-kill assays, cannot be provided for a comparative analysis of this compound and doxycycline due to the absence of such studies in the scientific literature.
Conclusion
While doxycycline is a well-characterized and versatile antibiotic, this compound remains an obscure compound with limited published information. The primary takeaway for researchers is the critical distinction between these two agents: they belong to different chemical classes and likely possess different biological activities. The reported efficacy of this compound against MRSA suggests it could be a subject of interest for further investigation. However, without comprehensive studies, any comparison to established antibiotics like doxycycline is purely speculative.
For a detailed comparative analysis, we recommend selecting a well-documented antibiotic from the tetracycline class or another relevant class with a substantial body of research.
References
- 1. Tetracycline (Achromycin V, Sumycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline - Chemical syntheses [chm.bris.ac.uk]
- 6. scbt.com [scbt.com]
In Vivo Antimicrobial Activity of Tetracyclines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antimicrobial activity of tetracycline antibiotics, using doxycycline as a representative agent, against Methicillin-Resistant Staphylococcus aureus (MRSA). The performance of doxycycline is compared with other clinically relevant antibiotics, namely linezolid and vancomycin, based on data from preclinical murine infection models.
Due to the absence of specific preclinical in vivo data for a compound explicitly named "Tetromycin B" in publicly available literature, this guide will focus on doxycycline, a widely studied and clinically important member of the tetracycline class. The data presented here is intended to serve as a benchmark for researchers evaluating the in vivo efficacy of novel antimicrobial compounds.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of doxycycline, linezolid, and vancomycin in murine models of MRSA infection. These models are standard in preclinical drug development to assess the potential of an antimicrobial agent in a living organism.
Table 1: Efficacy in Murine Thigh Infection Model
| Antibiotic | MRSA Strain | Dosing Regimen (mouse) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| Doxycycline | CA-MRSA | Doses simulating human fAUCs | Bacteriostatic activity | [1] |
| Linezolid | MRSA ATCC 33591 | 1 to 150 mg/kg (twice daily) | Stasis achieved at 72h with clinically relevant exposures | [2] |
| Linezolid | S. aureus | 100 mg/kg (b.i.d) | >1 log10 kill in neutropenic mice | [3] |
| Vancomycin | MRSA | 200 mg/kg (single dose) | Significant reduction compared to saline control | [4] |
| Vancomycin | S. aureus | Doses simulating human fAUCs | Bacteriostatic activity | [1] |
fAUC: free drug area under the concentration-time curve. CA-MRSA: Community-Associated MRSA.
Table 2: Efficacy in Murine Systemic Infection (Sepsis/Bacteremia) and Pneumonia Models
| Antibiotic | Infection Model | MRSA Strain | Key Efficacy Outcome | Reference |
| Doxycycline | Sepsis | E. coli (TetR) | Increased survival | [5] |
| Linezolid | Pneumonia | MRSA | Significantly improved survival and bacterial clearance | [6] |
| Linezolid | Pneumonia | MRSA | Significantly improved survival rate (85%) vs. vancomycin (40-45%) | [7] |
| Vancomycin | Bacteremia | MRSA ATCC 33591 | 100% mortality | [8][9] |
| Vancomycin | Pneumonia | MRSA | Less effective at improving survival compared to linezolid | [7][10] |
Note: The study by Yanagihara et al. (2002) used a hematogenous pulmonary infection model.[7] The study by O'Riordan et al. (2007) used an immunocompromised murine bacteremia model.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the murine infection models cited in this guide.
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.[11][12]
-
Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old.[12][13]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection.[13][14] This reduces the number of neutrophils, making the mice more susceptible to infection and allowing for a clearer assessment of the antibiotic's direct effect.[11][12]
-
Infection: A logarithmic-phase culture of the MRSA strain is prepared. Mice are anesthetized, and a specific volume (e.g., 0.1 mL) containing a known concentration of bacteria (e.g., 10^6 - 10^7 CFU/mL) is injected into the thigh muscle.[13][14]
-
Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered via a clinically relevant route (e.g., subcutaneous, intraperitoneal, or oral) at various dosing regimens.[4][13]
-
Efficacy Assessment: At a predetermined time point (commonly 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscles are aseptically removed, weighed, and homogenized in a sterile buffer.[13][14]
-
Quantification of Bacterial Load: The tissue homogenates are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) is counted, and the bacterial load per gram of tissue or per thigh is calculated.[13][14] The efficacy of the antibiotic is determined by the reduction in bacterial load compared to untreated control animals.
Murine Sepsis/Bacteremia Model
This model is used to evaluate the efficacy of antibiotics against systemic infections.
-
Animal Model: Typically immunocompromised mice (e.g., rendered neutropenic as described above).[8][9]
-
Infection: A standardized inoculum of the MRSA strain is administered intraperitoneally or intravenously to induce a systemic infection.[8][9]
-
Treatment: Antibiotic therapy is initiated at a specified time after infection.
-
Efficacy Assessment: The primary endpoints are typically survival over a set period (e.g., 7-10 days) and/or the bacterial load in the blood and various organs (e.g., spleen, liver, kidneys) at specific time points.[8][9] For bacterial load determination, blood is collected, and organs are harvested, homogenized, and plated for CFU counting.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vivo Antimicrobial Efficacy Testing
Caption: Workflow for in vivo antimicrobial efficacy testing.
Mechanism of Action: Tetracyclines
Caption: Mechanism of action of tetracycline antibiotics.
Comparative Logic of Antibiotic Selection
Caption: Logical flow for comparing antibiotic efficacy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Linezolid Exerts Greater Bacterial Clearance but No Modification of Host Lung Gene Expression Profiling: A Mouse MRSA Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of telavancin in a murine model of bacteraemia induced by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. imquestbio.com [imquestbio.com]
- 14. dovepress.com [dovepress.com]
A Head-to-Head Comparison: Tetromycin B and Minocycline
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel antibiotic Tetromycin B and the established second-generation tetracycline, minocycline. This document summarizes the available data on their mechanisms of action, antibacterial spectra, and other relevant properties. Due to the limited publicly available research on this compound, a comprehensive, data-rich comparison with the extensively studied minocycline is not currently feasible. This guide therefore presents the existing information while highlighting areas requiring further investigation for a complete comparative analysis.
Overview and Chemical Structure
This compound is a structurally unique antibiotic belonging to the tetronic acid class.[1] It has demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] In addition to its antibacterial properties, this compound has been identified as a cysteine protease inhibitor with activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, and has shown cytotoxicity against certain mammalian cell lines.[2]
Minocycline is a semi-synthetic, second-generation tetracycline antibiotic. It is a broad-spectrum bacteriostatic agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms. Its mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action
This compound: The precise mechanism of antibacterial action for this compound has not been extensively elucidated in the available literature. As a tetronic acid derivative, its mode of action may differ from traditional antibiotic classes.[3][4] Some members of this class have been shown to interfere with bacterial macromolecular synthesis.[4] Further research is required to determine the specific bacterial targets of this compound.
Minocycline: Minocycline, like other tetracyclines, inhibits bacterial protein synthesis.[5][6][7][8] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action blocks the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[5][6][7][8]
Diagram of Minocycline's Mechanism of Action
Caption: Minocycline inhibits bacterial protein synthesis.
Antibacterial Spectrum
This compound: The antibacterial spectrum of this compound is not well-defined in the available scientific literature. It is primarily noted for its activity against MRSA.[1] Comprehensive studies detailing its Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial pathogens are not publicly available.
Minocycline: Minocycline has a broad spectrum of activity against Gram-positive and Gram-negative bacteria. However, bacterial resistance has emerged over time.
Table 1: In Vitro Activity of Minocycline against Selected Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MRSA) | 2 | 4 |
| Streptococcus pneumoniae | ≤1 | >2 |
| Escherichia coli | 4 | 16 |
| Haemophilus influenzae | 1 | 2 |
| Acinetobacter baumannii | 1 | 8 |
Note: MIC values can vary depending on the study, geographical location, and testing methodology. The values presented are for illustrative purposes.
Pharmacokinetics and Toxicity
This compound: There is currently no available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or a detailed toxicological profile of this compound in animal models or humans. Cytotoxicity has been observed in vitro against HEK293T kidney cells and J774.1 macrophages, with IC50 values of 71.77 µM and 20.2 µM, respectively.[2]
Minocycline: Minocycline is well-absorbed orally and exhibits good tissue penetration. It is metabolized in the liver and excreted in urine and feces. Common side effects include gastrointestinal upset, dizziness, and skin hyperpigmentation. Rare but serious adverse effects can include drug-induced lupus and liver damage.
Experimental Protocols
Due to the lack of detailed published studies on this compound, specific experimental protocols for this compound cannot be provided. Below is a general protocol for a key experiment used to determine the antibacterial efficacy of a compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Materials:
-
Test antibiotic (e.g., this compound, minocycline)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of the antibiotic. Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the antibiotic dilutions. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).
Conclusion
The comparison between this compound and minocycline is currently constrained by the limited availability of scientific data on this compound. While it shows promise as an anti-MRSA agent with a unique tetronic acid structure, extensive research is required to fully characterize its antibacterial spectrum, mechanism of action, pharmacokinetic properties, and safety profile.
Minocycline remains a well-characterized, broad-spectrum antibiotic, although its utility can be limited by bacterial resistance. A comprehensive head-to-head comparison with this compound will only be possible once more detailed experimental data on this compound becomes available in the peer-reviewed literature. Researchers are encouraged to pursue further investigations into this novel antibiotic to determine its potential clinical utility.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mode of Action of Tetracycline Through Genetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetracycline's mode of action with that of macrolide antibiotics, supported by experimental data and detailed protocols for genetic and phenotypic assays. The focus is on leveraging genetic studies to confirm the mechanism of action and understand resistance patterns.
Comparative Analysis of Tetracycline and Macrolides
Tetracycline and macrolides are both classes of antibiotics that inhibit protein synthesis in bacteria, making them effective against a broad spectrum of pathogens. However, they differ in their specific molecular targets and mechanisms of resistance, which can be elucidated through genetic and microbiological studies.
Mode of Action
Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit, which is a key component of the bacterial protein synthesis machinery.[1][2] This binding physically obstructs the docking of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the addition of new amino acids to the growing polypeptide chain.[1][2]
In contrast, macrolides bind to the 50S ribosomal subunit.[1][2][3][4] Their binding to the 23S rRNA component of the 50S subunit blocks the polypeptide exit tunnel, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.[1][3][4]
Mechanisms of Resistance
Bacterial resistance to both tetracyclines and macrolides is a significant clinical concern and is primarily mediated by specific resistance genes, often located on mobile genetic elements like plasmids and transposons.[3]
Tetracycline Resistance:
-
Efflux Pumps: The most common mechanism involves the active transport of tetracycline out of the bacterial cell by membrane-bound efflux pumps, encoded by various tet genes (e.g., tet(A), tet(B), tet(K), tet(L)). This prevents the antibiotic from reaching its ribosomal target in sufficient concentrations.
-
Ribosomal Protection: Ribosomal protection proteins (RPPs), encoded by genes such as tet(M) and tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[5][6][7]
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification and inactivation of the tetracycline molecule.
Macrolide Resistance:
-
Target Site Modification: The most prevalent mechanism is the methylation of the 23S rRNA by methyltransferases encoded by erm (erythromycin ribosome methylation) genes (e.g., erm(B), erm(A)).[3][8] This modification reduces the binding affinity of macrolides to the ribosome.[3][8]
-
Efflux Pumps: Similar to tetracyclines, macrolide-specific efflux pumps, encoded by genes like mef(A) and msr(A), actively remove the antibiotic from the cell.[3][8]
-
Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate macrolides.
Quantitative Performance Data
The efficacy of tetracyclines and their alternatives can be quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MICs (µg/mL) of Tetracyclines and Macrolides against Susceptible and Resistant Strains
| Antibiotic | Bacterial Species | Resistance Gene(s) | MIC Range (µg/mL) |
| Tetracycline | Staphylococcus aureus | None (Susceptible) | 0.25 - 1 |
| Staphylococcus aureus | tet(K) | 16 - 64 | |
| Staphylococcus aureus | tet(M) | >128 | |
| Streptococcus pneumoniae | None (Susceptible) | 0.06 - 0.25 | |
| Streptococcus pneumoniae | tet(M) | 16 - 64 | |
| Doxycycline | Staphylococcus aureus | None (Susceptible) | 0.12 - 0.5 |
| Staphylococcus aureus | tet(K) | 1 - 4 | |
| Staphylococcus aureus | tet(M) | 16 - 32 | |
| Minocycline | Staphylococcus aureus | None (Susceptible) | 0.12 - 0.5 |
| Staphylococcus aureus | tet(K) | 0.25 - 1 | |
| Staphylococcus aureus | tet(M) | 4 - 16 | |
| Erythromycin | Streptococcus pneumoniae | None (Susceptible) | 0.03 - 0.06[9] |
| Streptococcus pneumoniae | erm(B) | 2 - >8[10] | |
| Streptococcus pneumoniae | mef(A/E) | 1 - 2[10] | |
| Azithromycin | Staphylococcus aureus | None (Susceptible) | 0.5 - 2 |
| Staphylococcus aureus | erm(C) | >128[11] | |
| Staphylococcus aureus | Ribosomal mutations | >128[11] |
Experimental Protocols
The following protocols are fundamental for confirming the mode of action of tetracycline and characterizing resistance mechanisms.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solution of the antibiotic (e.g., tetracycline)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: a. Pick several colonies from a fresh agar plate and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye.
PCR-Based Detection of Tetracycline Resistance Genes
Objective: To identify the presence of specific tetracycline resistance genes in a bacterial isolate.
Materials:
-
Bacterial DNA extract
-
Gene-specific primers for target tet genes (e.g., tet(A), tet(B), tet(M))
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
-
Positive and negative control DNA
Procedure:
-
Prepare PCR Reaction Mixture: a. In a PCR tube, combine the PCR master mix, forward and reverse primers for the target gene, and the template bacterial DNA. b. Include a positive control (DNA from a strain known to carry the gene) and a negative control (nuclease-free water instead of template DNA).
-
PCR Amplification: a. Place the PCR tubes in a thermocycler and run a program with the following general steps: i. Initial Denaturation: 94-95°C for 2-5 minutes. ii. Cycling (30-35 cycles):
- Denaturation: 94-95°C for 30-60 seconds.
- Annealing: 50-60°C (primer-dependent) for 30-60 seconds.
- Extension: 72°C for 60-90 seconds (dependent on amplicon size). iii. Final Extension: 72°C for 5-10 minutes.
-
Gel Electrophoresis: a. Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide). b. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: a. Visualize the DNA bands under UV light. The presence of a band of the expected size in the lane corresponding to the test sample indicates the presence of the target gene.
Ethidium Bromide Efflux Assay
Objective: To qualitatively or semi-quantitatively assess the activity of efflux pumps.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) - optional
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Loading with Ethidium Bromide: a. Add EtBr to the cell suspension at a final concentration that does not inhibit growth. b. Incubate at room temperature to allow for EtBr uptake.
-
Efflux Measurement: a. Energize the cells by adding glucose. b. Immediately begin monitoring the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr from the cells. c. (Optional) In a parallel experiment, add an EPI along with glucose. Inhibition of the decrease in fluorescence compared to the control without the EPI suggests the presence of active efflux pumps.
Visualizing Workflows and Pathways
Experimental Workflow for Characterizing a Novel Antibiotic
Caption: A generalized workflow for determining the mode of action of a novel antibiotic.
Tetracycline Efflux Pump Mechanism
Caption: Mechanism of tetracycline resistance via an efflux pump.
Ribosomal Protection Mechanism
Caption: Mechanism of tetracycline resistance via ribosomal protection proteins.
References
- 1. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 5. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal protection from tetracycline mediated by Tet(O): Tet(O) interaction with ribosomes is GTP-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Isolates of Staphylococcus aureus with Ribosomal Mutations Conferring Resistance to Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Tetracycline Analogs
For Researchers, Scientists, and Drug Development Professionals
Tetracycline, a broad-spectrum antibiotic, has been a cornerstone in combating bacterial infections for decades. The inherent tetracyclic core of this class of molecules presents a versatile scaffold for chemical modification, leading to the development of numerous analogs with improved therapeutic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetracycline analogs, focusing on their antibacterial and anticancer activities. The information is compiled from recent studies to aid researchers in the ongoing quest for more potent and selective therapeutic agents.
Core Structure of Tetracycline
The tetracycline scaffold is a linear, fused tetracyclic nucleus. Modifications at various positions on this core structure have been explored to enhance potency, expand the spectrum of activity, and overcome resistance mechanisms. The key positions for modification that significantly influence the biological activity are primarily around the A, B, C, and D rings.
Antibacterial Activity: A Comparative Analysis
The primary mechanism of antibacterial action for most tetracyclines is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] However, some atypical tetracyclines exert their effects by disrupting the bacterial cytoplasmic membrane.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify and compare the antibacterial potency of these analogs.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Tetracycline Analogs
| Compound/Analog | S. aureus (Tetracycline-Susceptible) | S. aureus (Tetracycline-Resistant) | E. coli (Tetracycline-Susceptible) | E. coli (Tetracycline-Resistant) | Reference |
| Tetracycline | 0.25 - 1.0 | >16 | 0.5 - 2.0 | >16 | [2] |
| Doxycycline | 0.12 - 0.5 | 4 - 16 | 0.25 - 1.0 | 4 - 16 | [3][4] |
| Minocycline | ≤0.12 - 0.25 | 1 - 4 | 0.25 - 1.0 | 2 - 8 | [2] |
| Tigecycline | ≤0.12 | 0.25 - 0.5 | ≤0.12 | 0.25 - 1.0 | [5] |
| Omadacycline | 0.12 - 0.25 | 0.25 - 0.5 | 0.5 - 1.0 | 1 - 2 | [6] |
| Eravacycline | 0.06 - 0.12 | 0.12 - 0.25 | 0.12 - 0.25 | 0.25 - 0.5 | [6] |
| Sarecycline | 0.12 - 0.5 | Not Reported | 1 - 4 | Not Reported | [6] |
Key SAR Insights for Antibacterial Activity:
-
C7 and C9 Modifications: Substitutions at the C7 and C9 positions of the D-ring have been particularly fruitful in developing next-generation tetracyclines. For instance, the addition of a dimethylamino group at C7 in minocycline and a glycylamido moiety at C9 in tigecycline significantly enhances their activity against tetracycline-resistant strains.[6]
-
C6-Deoxy Analogs: The removal of the C6-hydroxyl group, as seen in doxycycline and minocycline, improves the stability and pharmacokinetic properties of the molecule.[7]
-
Pentacyclines: The addition of a fifth ring fused to the D-ring has yielded novel analogs with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[7]
Anticancer Activity: Exploring New Frontiers
Beyond their antimicrobial properties, tetracycline analogs have demonstrated promising anticancer activities. Their proposed mechanisms of action include the inhibition of matrix metalloproteinases (MMPs), induction of apoptosis, and inhibition of mitochondrial protein synthesis.[8] The half-maximal inhibitory concentration (IC50) is a common metric to compare the cytotoxic effects of these compounds on cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Tetracycline Analogs against Cancer Cell Lines
| Compound/Analog | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | U937 (Lymphoma) | Reference |
| Doxycycline | >100 | >100 | ~50 | 25 - 50 | [9] |
| Minocycline | >100 | >100 | Not Reported | Not Reported | |
| CMT-3 (COL-3) | 10 - 20 | 15 - 30 | Not Reported | 5 - 10 | [9] |
Key SAR Insights for Anticancer Activity:
-
Non-antibiotic Analogs: Chemically modified tetracyclines (CMTs) that lack antibacterial activity have been specifically designed to enhance their anticancer properties. For example, CMT-3 (COL-3), a 6-demethyl-6-deoxy-4-dedimethylamino-tetracycline, shows potent cytotoxicity against various cancer cell lines.[9]
-
Selective Apoptosis: Certain tetracycline derivatives can selectively induce apoptosis in cells of the monocytic lineage, such as lymphoma and macrophage cell lines, while showing minimal toxicity to mesenchymal cells.[9]
Experimental Protocols
Antibacterial Susceptibility Testing (Agar Dilution Method)
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the tetracycline analogs in an appropriate solvent.
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of each tetracycline analog. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[11]
-
Inoculation: Inoculate the agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetracycline analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing Workflows and Pathways
General Workflow for SAR Studies of Tetracycline Analogs
Caption: A generalized workflow for the synthesis, screening, and analysis of tetracycline analogs in SAR studies.
Postulated Signaling Pathway for Anticancer Activity of Tetracycline Analogs
Caption: A diagram illustrating the potential mechanisms of anticancer activity of tetracycline analogs.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of tetracycline analogs against multidrug-resistant and extensive drug resistance clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. C&EN: Latest News - Synthetic Route To Tetracyclines [pubsapp.acs.org]
- 8. arxiv.org [arxiv.org]
- 9. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. Evaluation of cytotoxicity of MTAD using the MTT-tetrazolium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
Comparative Efficacy and Mechanisms of Tetracyclines and Novel Antibiotics Against Clinically Important Pathogens
A Side-by-Side Evaluation for Researchers and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates a continuous evaluation of both established and novel antibiotic classes. This guide provides a detailed, data-driven comparison of a representative tetracycline antibiotic, Minocycline, with several novel antibiotics: Lefamulin, Omadacycline, and Eravacycline. The focus of this evaluation is on their efficacy against key Gram-positive and Gram-negative pathogens, their mechanisms of action, and the experimental protocols used to generate this data.
In Vitro Activity Against Key Pathogens
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of the selected antibiotics against Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae, and Escherichia coli.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus
| Antibiotic | MSSA MIC50 | MSSA MIC90 | MRSA MIC50 | MRSA MIC90 |
| Minocycline | 0.12 | 0.25 | 0.12 | 0.5 |
| Lefamulin | 0.06 | 0.12 | 0.06 | 0.12[1] |
| Omadacycline | 0.12 | 0.25 | 0.12 | 0.25[2][3] |
| Eravacycline | ≤0.06 | 0.125 | 0.125 | 0.125 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Streptococcus pneumoniae
| Antibiotic | MIC50 | MIC90 |
| Minocycline | 1.0 | 2.0 |
| Lefamulin | 0.06 | 0.12[1] |
| Omadacycline | 0.06 | 0.12[2][3] |
| Eravacycline | 0.015 | 0.015[4] |
Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Escherichia coli
| Antibiotic | MIC50 | MIC90 |
| Minocycline | 2.0 | 8.0 |
| Lefamulin | 4.0 | 16.0 |
| Omadacycline | 0.5 | 2.0[2][3] |
| Eravacycline | 0.12 | 0.5 |
Mechanisms of Action: A Deeper Dive
Understanding the molecular targets and mechanisms of action is crucial for predicting efficacy, overcoming resistance, and developing new therapeutics.
Tetracyclines (Minocycline): This class of antibiotics inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing polypeptide chain.
Lefamulin: As a pleuromutilin antibiotic, lefamulin also inhibits protein synthesis but targets the 50S ribosomal subunit at the peptidyl transferase center (PTC). It binds to the A- and P-sites within the PTC, preventing the proper positioning of tRNA molecules and inhibiting peptide bond formation.
Omadacycline and Eravacycline (Aminomethylcycline and Fluorocycline): These are newer-generation tetracycline derivatives. They share the same fundamental mechanism of binding to the 30S ribosomal subunit. However, their structural modifications allow them to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.
Below is a diagram illustrating the distinct ribosomal binding sites and mechanisms of these antibiotic classes.
Caption: Mechanisms of action for tetracyclines and pleuromutilins on the bacterial ribosome.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of antibiotic evaluation. Below are detailed protocols for two key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guideline)
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35-37°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
In Vitro Transcription/Translation Assay for Mechanism of Action Studies
This assay helps to confirm whether an antibiotic inhibits bacterial protein synthesis.
Caption: Workflow for an in vitro transcription/translation assay.
Detailed Steps:
-
Reaction Setup:
-
Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract), amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter protein (e.g., firefly luciferase or green fluorescent protein).
-
-
Addition of Antibiotic:
-
Add serial dilutions of the test antibiotic to the reaction mixtures. Include a no-antibiotic control and a known protein synthesis inhibitor as a positive control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours).
-
-
Signal Detection:
-
Measure the expression of the reporter protein. For luciferase, add the appropriate substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.
-
-
Data Analysis:
-
Compare the reporter signal in the antibiotic-treated samples to the untreated control. A dose-dependent decrease in the signal indicates that the antibiotic inhibits protein synthesis.
-
This guide provides a foundational comparison of tetracyclines and a selection of novel antibiotics. Researchers are encouraged to consult primary literature for more extensive datasets and detailed experimental conditions. The provided protocols offer a starting point for in-house evaluations and further mechanistic studies.
References
- 1. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. can-r.ca [can-r.ca]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tetromycin B
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Tetromycin B, a member of the tetracycline class of antibiotics, requires specific procedures to mitigate risks to personnel and the environment. Adherence to these protocols is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to employ personal protective equipment (PPE) to prevent exposure. This includes wearing suitable cytotoxic-resistant nitrile gloves, protective sleeves, a polythene apron, and eye protection.[1] All handling of primary containers and preparation activities should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risks.[2] Surfaces and equipment that come into contact with this compound should be decontaminated after use.[3]
In the event of a spill, the area should be secured, and the spill should be treated as hazardous waste. Damaged containers or leaks must be handled with the same level of precaution.[3]
Step-by-Step Disposal Procedures
The disposal of this compound, considered a cytotoxic and hazardous chemical waste, must follow a structured and regulated process to ensure safety and environmental protection.[4]
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and used PPE, must be segregated from general laboratory waste.[5] This waste stream is typically designated as "cytotoxic" or "hazardous chemical" waste.
-
Containment: Contaminated waste should be placed in clearly labeled, leak-proof containers designated for cytotoxic waste.[1][5] It is often recommended to double-bag the waste in sealed plastic bags before placing it into the final disposal container.[5]
-
Labeling: The waste container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" and include information about its contents in accordance with institutional and regulatory standards.
-
Storage: Store the sealed and labeled waste containers in a secure, designated area away from general traffic until they can be collected by a licensed hazardous waste disposal service.[5]
-
Final Disposal: The ultimate disposal method for cytotoxic waste is typically high-temperature incineration by a specialized waste management facility.[4] This process ensures the complete destruction of the active chemical compound. Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[2][6]
Quantitative Data on Tetracycline Stability
Understanding the stability of tetracyclines is key to their effective inactivation. The following table summarizes the heat sensitivity of tetracycline, the parent compound of this compound.
| Antibiotic Class | Compound | Heat Stability | Inactivation Method |
| Tetracyclines | Tetracycline | Heat-Sensitive | Autoclaving |
This data is based on information for the tetracycline class of antibiotics.[7]
Experimental Protocol for Inactivation of this compound in Liquid Media
For liquid cell culture media containing this compound, autoclaving can be an effective method of inactivation prior to disposal.
Methodology:
-
Collection: Collect all liquid waste containing this compound in a dedicated, autoclavable container.
-
Autoclaving: The collected liquid waste should be autoclaved following standard laboratory procedures for biohazardous liquids. A typical autoclave cycle of 121°C for at least 30 minutes is generally effective for destroying heat-sensitive antibiotics like tetracycline.[7]
-
Verification: While not always standard practice for routine disposal, the effectiveness of the autoclave cycle in inactivating the antibiotic can be verified through bioassays if required for specific research purposes.
-
Final Disposal: After autoclaving and cooling, the treated liquid, now free of active antibiotic, can typically be disposed of down the drain, provided it does not contain other hazardous chemicals and is in accordance with local regulations.[7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[7]
Note: Stock solutions of this compound are at a much higher concentration and should be treated as hazardous chemical waste for incineration, not inactivated by autoclaving.[7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been created.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. fishersci.com [fishersci.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. carlroth.com [carlroth.com]
- 7. bitesizebio.com [bitesizebio.com]
Handling Tetromycin B: A Guide to Safe Laboratory Practices
Disclaimer: Tetromycin B is not a widely recognized chemical compound. The following guidance is based on best practices for handling potent, potentially hazardous research compounds and cytotoxic antibiotics. Researchers must consult their institution's safety office and perform a risk assessment before handling any new chemical.
This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 or higher-rated respirator may be required, based on a risk assessment of the procedure. | Prevents inhalation of aerosols or fine powders. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling this compound
All work with this compound should be conducted in a designated area within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure the designated handling area is clean and free of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above, starting with the inner gloves, followed by the lab coat, outer gloves, and eye protection.
-
Weighing: If working with a powdered form, weigh the compound in a chemical fume hood. Use a spatula to carefully transfer the powder, avoiding the creation of dust.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powdered this compound. Cap the vial and vortex or sonicate to ensure complete dissolution.
-
Aspiration/Dispensing: Use a new, sterile needle and syringe for each aspiration. To prevent aerosol generation, use a filtered needle or a needle-locking syringe.
-
Post-Handling: After completing the work, wipe down all surfaces in the work area with a suitable decontamination solution.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, bench paper, and plasticware should be placed in a designated, labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. |
| Sharps Waste | Contaminated needles and syringes must be disposed of in a designated sharps container. |
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If they are having difficulty breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small, contain it with an absorbent material, decontaminate the area, and dispose of the waste as hazardous. For large spills, evacuate the area and contact the institutional safety office. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
